2-Amino-5,5-diphenyl-1,3-oxazol-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17925-19-8 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
InChI Key |
HJLORPOJAABKIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
Other CAS No. |
17925-19-8 |
Synonyms |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 2-amino-5,5-diphenyl-1,3-oxazol-4-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document outlines the theoretical basis, experimental protocols, and quantitative data for each step.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step sequence:
-
Strecker Synthesis: Formation of α,α-diphenylglycinonitrile from benzophenone.
-
Hydrolysis: Conversion of α,α-diphenylglycinonitrile to α,α-diphenylglycine.
-
Cyclization: Ring closure of α,α-diphenylglycine using potassium cyanate to yield the target molecule.
This pathway is illustrated in the diagram below.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of α,α-Diphenylglycinonitrile (Strecker Synthesis)
The Strecker synthesis is a classic method for the preparation of α-aminonitriles from an aldehyde or ketone.[1][2][3] In this step, benzophenone is reacted with ammonia and potassium cyanide.
Methodology:
-
In a well-ventilated fume hood, a solution of benzophenone in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonium chloride is added to the solution, which serves as a source of ammonia and provides a mildly acidic medium.[1]
-
An aqueous solution of potassium cyanide is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) with vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
The reaction is allowed to stir at room temperature for several hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α,α-diphenylglycinonitrile.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of α,α-Diphenylglycine (Hydrolysis)
The α-aminonitrile obtained from the Strecker synthesis is then hydrolyzed to the corresponding α-amino acid.[2][4]
Methodology:
-
The crude or purified α,α-diphenylglycinonitrile is suspended in a strong aqueous acid, such as concentrated hydrochloric acid.
-
The mixture is heated to reflux for several hours.
-
The progress of the hydrolysis is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated α,α-diphenylglycine hydrochloride is collected by filtration.
-
The hydrochloride salt can be neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point to precipitate the free α,α-diphenylglycine.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of this compound (Cyclization)
The final step involves the cyclization of α,α-diphenylglycine with potassium cyanate to form the desired 2-amino-1,3-oxazol-4-one ring system.
Methodology:
-
α,α-Diphenylglycine is dissolved in an aqueous solution, and the pH is adjusted to be slightly basic.
-
An aqueous solution of potassium cyanate is added to the reaction mixture.
-
The mixture is stirred at room temperature or with gentle heating for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is acidified, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are highly dependent on reaction conditions and purification methods.
| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | Strecker Synthesis | Benzophenone | NH₃, KCN | α,α-Diphenylglycinonitrile | 70-90% |
| 2 | Hydrolysis | α,α-Diphenylglycinonitrile | HCl, H₂O | α,α-Diphenylglycine | 80-95% |
| 3 | Cyclization | α,α-Diphenylglycine | KOCN | This compound | 60-80% |
Logical Relationships and Workflow
The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical workflow of the synthesis of this compound.
Safety and Handling
-
Cyanides: Potassium cyanide and hydrogen cyanide (which can be generated in situ) are extremely toxic. All manipulations involving cyanides must be performed in a certified chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles. A cyanide antidote kit should be readily available.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should consult the primary literature for more specific experimental details and adapt the procedures as necessary for their specific laboratory conditions and scale.
References
An In-depth Technical Guide to the Predicted Chemical Properties of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
Introduction
2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic compound featuring a five-membered oxazolone ring. Key structural characteristics include an amino group at the 2-position, a carbonyl group at the 4-position, and a gem-diphenyl substitution at the 5-position. The oxazolone ring is a versatile scaffold known for its diverse chemical reactivity and presence in various biologically active molecules.[1] The 5,5-diphenyl substitution is anticipated to significantly influence the compound's stability, solubility, and steric hindrance. This guide aims to provide a comprehensive overview of the predicted chemical properties, potential synthetic routes, and reactivity of this molecule for researchers, scientists, and drug development professionals.
Predicted Physicochemical and Spectroscopic Properties
Quantitative data for the target molecule is unavailable. The following table summarizes expected properties based on analyses of related compounds such as 2-amino-1,3,4-oxadiazole derivatives and 5,5-diphenylhydantoin.[2][3]
| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogs |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Calculated from the chemical structure. |
| Molecular Weight | 252.27 g/mol | Calculated from the molecular formula. |
| Melting Point | High, likely >200 °C | The rigid, planar oxazolone ring and the bulky diphenyl groups would lead to strong intermolecular interactions and a high-energy crystal lattice, similar to 5,5-diphenylhydantoin (Phenytoin), which has a melting point of 295-298 °C.[4] |
| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | The diphenyl groups impart significant nonpolar character. |
| ¹H-NMR | Aromatic protons (phenyl groups): ~7.2-7.5 ppm (multiplet, 10H); Amine protons (-NH₂): broad singlet, chemical shift dependent on solvent and concentration. | Based on typical chemical shifts for aromatic and amine protons in related heterocyclic systems.[2] |
| ¹³C-NMR | Carbonyl carbon (C=O): ~170-175 ppm; Carbon at C2 (C-NH₂): ~160-165 ppm; Carbon at C5 (C(Ph)₂): ~90-95 ppm; Aromatic carbons: ~125-140 ppm. | Inferred from data on 2-amino-1,3,4-oxadiazole derivatives and other oxazolones.[2][5] |
| IR Spectroscopy | N-H stretch (amine): ~3300-3400 cm⁻¹ (two bands for asymmetric and symmetric stretching); C=O stretch (lactone): ~1750-1780 cm⁻¹; C=N stretch: ~1640-1660 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present.[2] |
Synthesis and Reactivity
While a specific synthetic protocol for this compound has not been reported, a plausible synthetic pathway can be conceptualized based on established methods for synthesizing related oxazolone and oxazolidinone derivatives.
Proposed Synthetic Pathway
A potential synthetic route could involve the cyclization of an α-hydroxy-α,α-diphenylacetamide derivative. The following diagram illustrates a conceptual workflow for the synthesis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel heterocyclic compound, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. Due to the limited availability of direct experimental data for this specific molecule in the current scientific literature, this document leverages established knowledge of structurally analogous compounds to predict its spectroscopic characteristics and propose a viable synthetic pathway. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related oxazolone derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including 5,5-diphenylhydantoin and 5,5-diphenyl-1,3-oxazolidin-2-one, which share the characteristic 5,5-diphenyl substituted heterocyclic core.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.50 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~ 5.50 - 6.50 | Broad Singlet | 2H | Amino protons (-NH₂) |
-
Note: The chemical shift of the amino protons is highly dependent on the solvent and concentration and may exchange with D₂O. The aromatic protons are expected to show a complex multiplet pattern due to the multiple overlapping signals of the two phenyl rings.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 180 | Carbonyl carbon (C=O) |
| ~ 155 - 165 | C2 carbon (C-NH₂) |
| ~ 135 - 145 | Quaternary aromatic carbons (ipso-C) |
| ~ 125 - 130 | Aromatic carbons (ortho, meta, para-C) |
| ~ 85 - 95 | Quaternary carbon (C5) |
-
Note: The precise chemical shifts will be influenced by the electronic environment of the oxazolone ring. The prediction for the C5 quaternary carbon is based on analogous 5,5-disubstituted heterocyclic systems.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretching (amino group) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1750 - 1700 | C=O stretching (lactone) |
| 1680 - 1640 | C=N stretching |
| 1600 - 1450 | Aromatic C=C stretching |
-
Note: The carbonyl stretching frequency is a key diagnostic peak and is expected in the typical range for a five-membered lactone. The amino group may show two distinct N-H stretching bands.
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 252.27 | [M]⁺ (Molecular Ion) |
| 224 | [M - CO]⁺ |
| 196 | [M - 2CO]⁺ or [M - CO - N₂]⁺ |
| 165 | [Ph₂C]⁺ |
| 105 | [PhCO]⁺ |
| 77 | [C₆H₅]⁺ |
-
Note: The fragmentation pattern is expected to be dominated by the loss of small neutral molecules like carbon monoxide and cleavage of the heterocyclic ring. The presence of the diphenylmethyl cation (m/z 165) would be a strong indicator of the 5,5-diphenyl substitution.
Proposed Synthetic Protocol
A plausible synthetic route to this compound is outlined below. This proposed method is an adaptation of established procedures for the synthesis of related 2-amino-oxazole derivatives.
Experimental Workflow
Caption: Proposed synthesis of this compound.
Detailed Methodology
-
Reaction Setup: To a solution of benzilic acid (1 equivalent) in a suitable aprotic solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add urea (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using the spectroscopic methods outlined in the previous section (NMR, IR, and Mass Spectrometry).
Signaling Pathways and Logical Relationships
As this compound is a novel compound, its biological activity and associated signaling pathways have not yet been elucidated. However, the oxazolone scaffold is present in various biologically active molecules, suggesting potential for interaction with biological targets. The logical relationship for the discovery and characterization of this compound is presented below.
Caption: Logical workflow for the development of a novel chemical entity.
This guide provides a predictive but comprehensive starting point for the investigation of this compound. Experimental validation of the proposed spectroscopic data and synthetic protocol is essential for advancing the study of this compound.
An In-depth Technical Guide to the Starting Materials for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule and its derivatives is crucial for the exploration of their potential biological activities.
Core Synthetic Strategies and Key Starting Materials
The synthesis of this compound typically proceeds through the formation of a key intermediate, α-amino-α,α-diphenylacetonitrile (also known as diphenylglycinonitrile), followed by cyclization. The primary starting materials for this process are benzophenone and a cyanide source.
Table 1: Key Starting Materials and Intermediates
| Compound Name | Structure | Role in Synthesis | Key Properties |
| Benzophenone | C₁₃H₁₀O | Primary Starting Material | White solid, M.p.: 48.5 °C, B.p.: 305.4 °C |
| Trimethylsilyl cyanide | (CH₃)₃SiCN | Cyanide Source | Liquid, B.p.: 118 °C, Reacts with moisture |
| Benzophenone Cyanohydrin | C₁₄H₁₁NO | Intermediate | White solid, M.p.: 131–132.5 °C[1] |
| Diphenylglycinonitrile | C₁₄H₁₂N₂ | Key Intermediate | Precursor to the oxazolone ring |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of the key intermediates leading to this compound.
Synthesis of Benzophenone Cyanohydrin
The initial step in the synthesis is the formation of benzophenone cyanohydrin from benzophenone. A common and efficient method involves the use of trimethylsilyl cyanide.[1][2]
Reaction:
References
An In-depth Technical Guide on 2-Amino-5-phenyl-1,3,4-oxadiazole
Authoritative Overview for Researchers, Scientists, and Drug Development Professionals
Note on Chemical Identity: Initial searches for "2-Amino-5,5-diphenyl-1,3-oxazol-4-one" did not yield a corresponding compound in the scientific literature. However, substantial data exists for the structurally related and similarly named compound, 2-Amino-5-phenyl-1,3,4-oxadiazole . This guide focuses on the latter, as it is presumed to be the compound of interest.
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 2-amino-5-substituted-1,3,4-oxadiazoles are of particular interest due to their demonstrated potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-Amino-5-phenyl-1,3,4-oxadiazole and its derivatives.
Physicochemical Properties and Identifiers
A summary of the key physicochemical properties and identifiers for 2-Amino-5-phenyl-1,3,4-oxadiazole is presented below.
| Property | Value | Reference |
| CAS Number | 1612-76-6 | [3] |
| Molecular Formula | C₈H₇N₃O | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Melting Point | 237-242 °C | [3] |
| Appearance | White to light yellow powder/crystal | TCI |
| InChI | 1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | [3] |
| SMILES | Nc1nnc(o1)-c2ccccc2 | [3] |
Synthesis Protocols
Several methods for the synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole have been reported. The most common approaches involve the cyclization of semicarbazone or thiosemicarbazide precursors.
This method involves the reaction of benzaldehyde semicarbazone with bromine and sodium acetate in acetic acid.[4]
Experimental Protocol:
-
A stirred slurry of benzaldehyde semicarbazone (2g) and anhydrous sodium acetate (4g) in acetic acid (5mL) is prepared in a 150 mL flat-bottom flask.[4]
-
A solution of bromine (0.6mL) in acetic acid (5mL) is added to the slurry.[4]
-
The mixture becomes warm due to the exothermic reaction and rapidly turns colorless.[4]
-
The reaction mixture is then poured into water.[4]
-
The solid that separates is filtered, dried, and recrystallized from a mixture of alcohol and glacial acetic acid to yield 2-Amino-5-phenyl-1,3,4-oxadiazole.[4]
This method utilizes the cyclization of a thiosemicarbazide precursor in the presence of an oxidizing agent like lead oxide.[5]
Experimental Protocol:
-
A mixture of 1-benzoyl-3-thiosemicarbazide (20 g) and lead oxide (17 g) in 800 ml of dimethylformamide is prepared.[5]
-
The mixture is stirred and refluxed for 1.25 hours.[5]
-
The hot reaction mixture is filtered.[5]
-
The filtrate is concentrated in vacuo to yield 2-amino-5-phenyl-1,3,4-oxadiazole.[5]
References
An In-Depth Technical Guide on the Molecular Structure of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological significance of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. Due to the novelty of this specific compound, this guide draws upon established methodologies for the synthesis and characterization of structurally related 2-amino-oxazolones and 5,5-disubstituted oxazolones.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a five-membered oxazolone ring. Key structural features include an amino group at the second position (C2) and two phenyl substituents at the fifth position (C5). The presence of the amino group suggests potential for hydrogen bonding and acting as a nucleophile, while the diphenyl groups at the sterically hindered C5 position are expected to influence the molecule's conformation and receptor-binding properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Melting Point | >200 °C (by analogy to similar structures) |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |
| Appearance | Expected to be a crystalline solid. |
Proposed Synthesis
A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of related oxazolone structures. A potential two-step approach is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of α-hydroxy-α,α-diphenylacetamide
-
To a solution of benzil in an appropriate solvent (e.g., ethanol), add an aqueous solution of ammonia.
-
Stir the reaction mixture at room temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction, followed by recrystallization to yield pure α-hydroxy-α,α-diphenylacetamide.
Step 2: Synthesis of this compound
-
Dissolve the α-hydroxy-α,α-diphenylacetamide from Step 1 in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cool the solution in an ice bath and slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent.
-
Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction and purification by column chromatography to afford the target compound, this compound.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The expected data, based on analogous structures, are summarized below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the two phenyl rings would appear as multiplets in the range of δ 7.0-8.0 ppm. The protons of the amino group would likely appear as a broad singlet. |
| ¹³C NMR | Signals for the carbonyl carbon (C4) would be expected around δ 170-180 ppm. The quaternary carbon (C5) bearing the two phenyl groups would appear in the downfield region. Aromatic carbons would resonate in the typical range of δ 120-140 ppm. The carbon of the amino-substituted C2 would also be in the downfield region. |
| FT-IR | Characteristic absorption bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the lactone (around 1750-1780 cm⁻¹), and C=N stretching (around 1620-1680 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.27) would be observed. |
Potential Biological Activities and Drug Development Applications
While the biological activity of this compound has not been specifically reported, the oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Derivatives of 2-aminooxazoles and related 1,3,4-oxadiazoles have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][3]
The presence of the 2-amino group and the 5,5-diphenyl substitution pattern provides opportunities for structural modifications to optimize activity and selectivity towards specific biological targets.
Proposed Experimental Workflow for Biological Screening
A general workflow for the initial biological screening of this compound is depicted below.
Caption: General workflow for biological screening.
Experimental Protocol: Primary Antimicrobial Screening (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and potential applications of the novel compound this compound. The information presented, based on established chemical principles and data from related structures, serves as a valuable resource for researchers interested in the synthesis and evaluation of new oxazolone-based compounds for drug discovery and development. Further experimental validation is required to confirm the proposed synthesis and to fully elucidate the physicochemical and biological properties of this molecule.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Search for a Novel Scaffold
A comprehensive search of available chemical and biological literature has revealed no specific data, including synthesis, properties, or biological activity, for the compound 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. This suggests that this particular chemical entity may be novel and has not been synthesized or characterized to date. However, the constituent structural motifs, namely the 2-amino-oxazole and diphenyl-oxazolone cores, are present in a variety of biologically active molecules. This review summarizes the current state of knowledge on these related classes of compounds to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential of this novel scaffold.
The absence of literature for this compound necessitates an examination of its constituent fragments. The 2-amino-oxazole moiety is a recognized privileged structure in medicinal chemistry, known for its presence in various antitubercular agents.[1] Similarly, the oxazolone ring, particularly with aryl substitutions, is a core component of compounds with anti-inflammatory and analgesic properties.[2][3] This review will, therefore, provide an in-depth look at these related structures.
The 2-Amino-Oxazole Scaffold: A Privileged Structure
The 2-amino-oxazole core is a versatile building block in the synthesis of compounds with a wide range of biological activities. While the direct synthesis of N-substituted 2-amino-oxazoles can be challenging, methods such as the Buchwald-Hartwig reaction have been successfully employed to create a diversity of derivatives.[1]
Key Biological Activities of 2-Amino-Oxazole Derivatives:
-
Antitubercular Activity: The 2-amino-oxazole scaffold has been identified as a novel privileged structure in the development of antitubercular agents.[1]
-
General Biological Activity: Substituted 2-amino oxazoles and their metal complexes have been synthesized and evaluated for a range of biological activities.[4]
The Oxazolone Core: Synthesis and Bioactivity
Oxazolones are five-membered heterocyclic compounds that are important synthons for various biologically active molecules, including amino acids and peptides.[5][6] The synthesis and biological activities of oxazolone derivatives are well-documented.
General Synthetic Routes for Oxazolones:
-
Erlenmeyer-Plochl Reaction: A classical method for the synthesis of oxazolones.[5][6]
-
Catalytic Methods: Various catalysts, including dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride, have been used for the synthesis of 2-phenyl-5(4H)-oxazolone.[5]
Biological Activities of Oxazolone Derivatives:
-
Anti-inflammatory and Analgesic: Novel oxazolone and imidazolone derivatives have been designed and synthesized as anti-inflammatory and analgesic candidates with cyclooxygenase (COX) inhibitory action.[2][3]
-
Broad Pharmacological Profile: Oxazolone derivatives have been reported to possess antimicrobial, antifungal, anti-diabetic, anticancer, and anti-HIV activities.[5][6]
Experimental Protocols
As there are no specific experimental protocols for the synthesis of this compound, this section details a general procedure for the synthesis of substituted 2-amino oxazoles, which could potentially be adapted for the target molecule.
General Synthesis of 4-Substituted-2-Amino-Oxazoles:
This protocol is based on the reaction of a substituted acetophenone with urea.[4]
-
A mixture of the substituted acetophenone (0.02 mol) and urea (0.02 mol, 1.2 g) is sublimated in 250 mL of ethanol as a solvent for two hours.[4]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, dried, and recrystallized to yield the 4-substituted-oxazol-2-amine.[4]
Synthesis of Oxazolone Derivatives as Potential COX Inhibitors:
A general method for synthesizing oxazolone derivatives for anti-inflammatory studies involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of a dehydrating agent.
Data Presentation
Since no quantitative data exists for the target compound, the following table summarizes the key biological activities of the related scaffolds discussed in this review.
| Scaffold | Derivative Class | Biological Activity | Reference(s) |
| 2-Amino-Oxazole | N-substituted 4-phenyl-2-aminooxazoles | Antitubercular | [1] |
| Substituted 2-amino oxazoles | General biological activity | [4] | |
| Oxazolone | Novel oxazolone and imidazolone derivatives | Anti-inflammatory, Analgesic (COX inhibition) | [2][3] |
| Various substituted oxazolones | Antimicrobial, Antifungal, Anti-diabetic, Anticancer, Anti-HIV | [5][6] |
Visualizations
The following diagrams illustrate the general structures of the related scaffolds and a hypothetical synthetic pathway for the target molecule.
Caption: General chemical structures of the 2-amino-oxazole and oxazolone scaffolds.
Caption: A hypothetical synthetic pathway to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
Disclaimer: Publicly available scientific literature on the specific discovery, detailed history, and biological activity of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one (CAS No. 17925-19-8) is limited. This guide provides a comprehensive overview based on the established chemistry of the broader class of 2-amino-oxazolones and related heterocyclic compounds. The experimental protocols and potential biological pathways are presented as informed hypotheses based on general synthetic methodologies and the known activities of structurally similar molecules.
Introduction
This compound belongs to the family of oxazolones, five-membered heterocyclic compounds containing nitrogen and oxygen. The oxazolone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of two phenyl groups at the C5 position and an amino group at the C2 position suggests unique steric and electronic properties that could modulate its chemical reactivity and biological interactions. While specific data for this compound is scarce, its structural features merit investigation for potential applications in drug discovery and materials science.
Physicochemical Properties
| Property | Value |
| CAS Number | 17925-19-8 |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2(C(=O)N=C(N2)N)C3=CC=CC=C3 |
| InChI Key | InChI=1S/C15H12N2O2/c16-15-17-13(18)14(19-15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18) |
Proposed Synthesis
While a specific documented synthesis for this compound was not found, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-amino-5,5-disubstituted-1,3-oxazol-4-ones. A likely approach involves the reaction of an α-hydroxy-α,α-diphenylacetic acid derivative with cyanamide or a related reagent.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from benzilic acid.
Caption: Proposed synthesis of this compound.
General Experimental Protocol
This protocol is a generalized procedure for the synthesis of 2-amino-5,5-disubstituted-1,3-oxazol-4-ones and would require optimization for the specific synthesis of the title compound.
Step 1: Synthesis of α-Chloro-α,α-diphenylacetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzilic acid (1 equivalent).
-
Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude α-chloro-α,α-diphenylacetyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude α-chloro-α,α-diphenylacetyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, THF).
-
In a separate flask, prepare a solution of cyanamide (H₂NCN) (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2 equivalents) in the same solvent.
-
Cool the cyanamide solution in an ice bath and slowly add the solution of α-chloro-α,α-diphenylacetyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the salt byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, the 2-amino-oxazole scaffold is present in various biologically active compounds. It is conceivable that this molecule could interact with various cellular targets. Based on the known activities of similar heterocyclic structures, potential (but unverified) areas of biological activity could include enzyme inhibition or receptor modulation.
For instance, many small heterocyclic molecules are known to inhibit protein kinases. A hypothetical signaling pathway diagram illustrating this is provided below.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Experimental Workflow for Activity Screening
A general workflow for screening the biological activity of a novel compound like this compound is depicted below. This would typically involve initial high-throughput screening followed by more detailed mechanistic studies.
Caption: General workflow for biological activity screening.
Conclusion
This compound is a chemical entity whose properties and applications are yet to be thoroughly explored in the scientific literature. Its structure, containing the versatile 2-amino-oxazolone core, suggests potential for interesting chemical and biological activities. The proposed synthetic route provides a starting point for its preparation and subsequent investigation. Further research is warranted to elucidate its physicochemical properties, reactivity, and potential as a lead compound in drug discovery or as a building block in materials science. Researchers and scientists are encouraged to undertake studies on this and related compounds to unlock their full potential.
In-depth Technical Guide on 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Theoretical Exploration
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic organic compound with a core oxazolone ring structure substituted with an amino group at the 2-position and two phenyl groups at the 5-position. While this specific compound is commercially available, evidenced by its CAS number 17925-19-8, a thorough review of scientific literature reveals a significant scarcity of dedicated theoretical or experimental studies.[1] This guide, therefore, aims to provide a foundational understanding by drawing parallels with related, well-researched heterocyclic structures and to outline a roadmap for future theoretical investigations.
The core of this molecule, the oxazolone ring, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the diphenyl groups at the 5-position is expected to impart significant steric and electronic effects, influencing the molecule's conformation, reactivity, and potential biological targets. The amino group at the 2-position introduces a site for potential hydrogen bonding and further chemical modification.
Tautomerism and Isomeric Forms
A critical aspect of the theoretical study of this compound is the potential for tautomerism. Heterocyclic compounds containing amino and carbonyl groups often exist as an equilibrium of different tautomeric forms. For this molecule, at least two other tautomeric forms can be postulated: the imino-hydroxy form (2-imino-5,5-diphenyl-1,3-oxazol-4-ol) and the imino-oxo form (2-imino-5,5-diphenyl-1,3-oxazolidin-4-one).
Understanding the relative stability of these tautomers is crucial as it dictates the molecule's predominant structure and, consequently, its chemical and biological properties. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of these tautomers and predict their equilibrium populations. Studies on related 2-amino-2-oxazolin-4-ones have highlighted the complexity of their infrared spectra, suggesting the presence of tautomeric mixtures in the solid state.[2]
Caption: Postulated tautomeric forms of this compound.
Proposed Theoretical Investigation Workflow
Given the lack of experimental data, a robust theoretical investigation is the logical first step to characterize this compound. The following workflow outlines a comprehensive computational study.
Caption: Proposed workflow for the theoretical study of this compound.
Methodologies for Theoretical Studies
Quantum Mechanical Calculations
1. Geometry Optimization and Frequency Analysis:
-
Protocol: The initial 3D structure of all possible tautomers of this compound will be built using a molecular editor. Geometry optimization will be performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies in the subsequent frequency calculations will confirm that the optimized structures correspond to true energy minima.
2. Spectroscopic Simulation:
-
Protocol: Based on the optimized geometries, theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra will be simulated. These predicted spectra can serve as a reference for future experimental characterization of the compound.
3. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis:
-
Protocol: The MEP surface will be calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophilic and nucleophilic attacks. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic properties, such as its ionization potential and electron affinity.
Property Prediction
1. Reactivity Descriptors:
-
Protocol: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index will be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and reactivity.
2. Molecular Docking:
-
Protocol: To explore its potential as a drug candidate, molecular docking studies can be performed against known biological targets of other oxazolone-containing compounds. A library of protein structures will be prepared, and the optimized structure of this compound will be docked into their active sites using software like AutoDock or Glide. The binding affinities and interaction modes will be analyzed to identify potential protein targets.
3. ADMET Prediction:
-
Protocol: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be carried out using various online tools and software packages. This will provide an early assessment of the molecule's drug-likeness and potential pharmacokinetic profile.
Data Presentation: Predicted Properties
While experimental data is unavailable, the following table outlines the types of quantitative data that would be generated from the proposed theoretical studies.
| Parameter | Predicted Value (Example) | Methodology |
| Total Energy (Hartree) | -XXX.XXXX | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | X.XX | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy (eV) | -X.XX | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -X.XX | DFT/B3LYP/6-311++G(d,p) |
| Energy Gap (eV) | X.XX | DFT/B3LYP/6-311++G(d,p) |
| Chemical Hardness | X.XX | Calculated from HOMO/LUMO |
| Electrophilicity Index | X.XX | Calculated from HOMO/LUMO |
| Predicted logP | X.XX | In silico ADMET prediction |
| Predicted Solubility | X.XX mg/mL | In silico ADMET prediction |
Conclusion and Future Directions
This compound represents an understudied molecule with potential for further investigation in the field of medicinal chemistry. The theoretical framework presented in this guide provides a clear path for its initial characterization. The proposed computational studies will yield valuable data on its structural, electronic, and reactivity properties, which can guide future experimental synthesis and biological evaluation. The synthesis and subsequent experimental validation of the predicted spectroscopic and biological properties are the essential next steps to unlock the full potential of this compound. The methodologies and insights from studies on related oxazolone and thiazolidinone derivatives will be invaluable in this endeavor.[3][4]
References
An In-depth Technical Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and the Broader Class of 2-Aminooxazoles
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the chemical entity 2-Amino-5,5-diphenyl-1,3-oxazol-4-one, a member of the 2-aminooxazole class of heterocyclic compounds. Due to the limited specific data available for this compound, this document extends its scope to the broader family of 2-aminooxazoles, detailing their synthesis, chemical properties, and significant biological activities. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this chemical scaffold.
Introduction to 2-Aminooxazoles
The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] This heterocyclic system, characterized by an oxazole ring bearing an amino group at the C2 position, has been identified as a key pharmacophore in agents with antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural analogue, 2-aminothiazole, has seen extensive development in drug discovery, and researchers are increasingly turning to the 2-aminooxazole core as a viable bioisostere with potentially advantageous physicochemical properties, such as improved solubility and metabolic stability.[1]
Physicochemical Properties
Detailed experimental data for this compound is not extensively documented. However, based on the general properties of related 2-aminooxazole and oxadiazole structures, a summary of expected and known properties is provided below.
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Inferred from structure |
| Molecular Weight | 252.27 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature. | |
| Melting Point | Expected to be relatively high, similar to related aromatic heterocyclic compounds. For example, 2-Amino-5-phenyl-1,3,4-oxadiazole has a melting point of 237-242 °C. | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | [4] |
| Chemical Stability | The oxazole ring is aromatic and generally stable, though it can be susceptible to ring-opening under harsh acidic or basic conditions. The amino group provides a site for further chemical modification. | [2] |
Synthesis of the 2-Aminooxazole Core
While a specific, documented synthesis for this compound is not available in the reviewed literature, several general methods for the synthesis of the 2-aminooxazole core have been established. These methodologies provide a strategic foundation for the potential synthesis of the target molecule.
General Synthetic Strategies
A common and effective method for the synthesis of 4-substituted-2-aminooxazoles involves a two-step process:
-
Condensation: An α-bromo ketone reacts with urea to form the 2-aminooxazole ring.[5]
-
Cross-Coupling: The resulting 2-aminooxazole can then undergo N-arylation via a Buchwald-Hartwig cross-coupling reaction with an aryl halide.[5]
Other notable synthetic routes include:
-
Cyclization of α-hydroxyketones with cyanamide.
-
Reaction of α-haloketones with urea or thiourea derivatives.[6]
-
For 2-aminobenzoxazoles, the cyclization of o-aminophenols with a cyanating agent like cyanogen bromide is a common, though hazardous, method. Safer alternatives using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed.[7][8]
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound could involve the reaction of a diphenyl-substituted α-hydroxy ester with cyanamide.
Caption: Hypothetical synthetic pathway to the target compound.
Biological Activity and Therapeutic Potential
The 2-aminooxazole scaffold is of significant interest to the pharmaceutical industry due to its diverse biological activities.
Antimicrobial and Antitubercular Activity
Several studies have highlighted the potential of 2-aminooxazoles as potent antimicrobial agents. Notably, this scaffold is being investigated as a novel privileged structure in the development of antitubercular drugs.[1][5] The 2-aminooxazole moiety is considered a bioisostere of the 2-aminothiazole group found in some antitubercular candidates, offering a potential route to overcoming metabolic liabilities associated with the sulfur atom.[5]
Anticancer Activity
Derivatives of the 2-aminooxazole and related 2-aminothiazole structures have demonstrated significant potential as anticancer agents. For instance, dasatinib, a potent inhibitor of chronic myeloid leukemia, contains a 2-aminothiazole core, and its 2-aminooxazole analogues have been synthesized and shown to exhibit comparable nanomolar inhibitory activity against human CML K562 cells.[9] The mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3]
Anti-inflammatory and Other Activities
The broader class of oxadiazoles, which are structurally related, have been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties.[10] This suggests that the 2-aminooxazole scaffold may also be a promising starting point for the development of agents targeting inflammatory pathways.
The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors containing the 2-aminooxazole scaffold, such as derivatives of dasatinib.
Caption: Generalized kinase inhibition signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 2-aminooxazole derivatives can be adapted from the literature on related compounds.
Synthesis of 4-Aryl-2-Aminooxazoles
This protocol is adapted from the synthesis of N,4-disubstituted 2-aminooxazoles.[5]
Step 1: Condensation of α-bromoacetophenone with urea.
-
To a solution of the desired α-bromoacetophenone (1.0 eq) in DMF, add urea (10.0 eq).
-
Heat the mixture in a microwave reactor at 120°C for 30 minutes.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-aminooxazole.
Step 2: Buchwald-Hartwig Cross-Coupling.
-
In a reaction vessel, combine the 4-aryl-2-aminooxazole (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., X-Phos Pd G2, 0.05 eq), and a base (e.g., t-BuONa, 2.0 eq).
-
Add a suitable solvent system (e.g., t-BuOH and toluene).
-
Heat the mixture in a microwave reactor at 130°C for 15 minutes.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N,4-diaryl-2-aminooxazole.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.[11]
-
Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The 2-aminooxazole scaffold represents a promising area for drug discovery, with demonstrated potential in developing novel anticancer and antimicrobial agents. While specific data on this compound is currently scarce, the established synthetic methodologies and biological activities of the broader 2-aminooxazole class provide a strong foundation for future research. Further investigation into the synthesis and pharmacological properties of this and related compounds is warranted to fully explore their therapeutic potential. This guide serves as a starting point for researchers and drug development professionals to delve into this fascinating class of heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Proposed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. The 1,3-oxazol-4-one scaffold, in particular, is of significant interest due to its presence in various biologically active molecules. This document outlines a proposed, detailed protocol for the synthesis of a specific derivative, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. Due to the absence of a specific established protocol in the current literature for this exact compound, the following procedure is based on well-established principles of organic synthesis, including amidation and cyclization reactions. This protocol is intended to serve as a robust starting point for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds.
The proposed two-step synthesis commences with the commercially available 2-amino-2,2-diphenylacetic acid. The first step involves the amidation of the carboxylic acid functionality to yield the key intermediate, 2-amino-2,2-diphenylacetamide. This transformation is proposed to be carried out using N,N'-Carbonyldiimidazole (CDI) as a coupling agent, which is known for its mild reaction conditions and high efficiency in forming amide bonds.[1][2][3] The second step is the crucial cyclization of the amino amide intermediate to the target this compound. This ring-closure is proposed to be mediated by a phosgene equivalent, such as triphosgene, a safer and easier-to-handle alternative to phosgene gas.[4][5] This reagent will facilitate the formation of the carbonyl group at the 2-position of the oxazolone ring.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis protocol. These values are based on stoichiometric calculations and common practices in organic synthesis and should be optimized for specific laboratory conditions.
| Step | Reactant | Molar Mass ( g/mol ) | Molar Equivalents | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Amino-2,2-diphenylacetic Acid | 227.26 | 1.0 | THF | 25 | 2 |
| N,N'-Carbonyldiimidazole (CDI) | 162.15 | 1.1 | THF | 25 | 2 | |
| Ammonium Hydroxide (28%) | 35.05 | Excess | - | 25 | 12 | |
| 2 | 2-Amino-2,2-diphenylacetamide | 226.28 | 1.0 | Dichloromethane | 0 to 25 | 4 |
| Triphosgene | 296.75 | 0.4 | Dichloromethane | 0 to 25 | 4 | |
| Triethylamine | 101.19 | 2.2 | Dichloromethane | 0 to 25 | 4 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-2,2-diphenylacetamide
Materials:
-
2-Amino-2,2-diphenylacetic acid
-
N,N'-Carbonyldiimidazole (CDI)[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium Hydroxide solution (28% in water)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2,2-diphenylacetic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
To this solution, add N,N'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the activation can be monitored by the evolution of CO2 gas.
-
After the activation is complete, add an excess of concentrated ammonium hydroxide solution (28%) to the reaction mixture.
-
Stir the mixture vigorously overnight (approximately 12 hours) at room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2,2-diphenylacetamide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Materials:
-
2-Amino-2,2-diphenylacetamide
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-2,2-diphenylacetamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the cooled solution of the amino amide over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the proposed synthesis.
References
Application Note: Chromatographic Purification of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a member of the oxazolone class of heterocyclic compounds. Oxazolones are significant synthons in organic chemistry, serving as intermediates for synthesizing amino acids, peptides, and other biologically active molecules.[1][2] Various substituted oxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[3] Given their potential in drug discovery, obtaining these compounds in high purity is critical for accurate biological evaluation and further development.
This application note provides a detailed protocol for the purification of this compound from a crude synthetic mixture using flash column chromatography. The protocol outlines a systematic approach, beginning with method development using Thin Layer Chromatography (TLC) to establish optimal separation conditions.
General Purification Workflow
The purification process follows a logical sequence from the crude reaction mixture to the final, pure compound. The workflow is designed to first identify a suitable solvent system and then apply it to a larger scale separation.
Caption: Figure 1. General Workflow for Purification.
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
Objective: To determine an optimal mobile phase (solvent system) that provides good separation of the target compound from impurities, aiming for a target Retention Factor (Rf) of 0.25-0.35.
Materials:
-
Crude this compound
-
TLC plates (Silica Gel 60 F254)
-
TLC development chambers
-
Capillary tubes for spotting
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Visualization: UV lamp (254 nm), Iodine chamber
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate) to create a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate. Keep the spot size small to ensure good resolution.
-
Solvent System Selection: Prepare a series of developing solvents (mobile phases) with varying polarities. Based on purification of similar diphenyl-containing heterocyclic compounds, start with a non-polar system and gradually increase polarity.[4]
-
Initial Screening: Test solvent systems like Hexane:EtOAc (9:1, 7:3, 1:1) and DCM:MeOH (99:1, 95:5).
-
-
Development: Place the spotted TLC plate in a development chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm). If spots are not UV-active, use an iodine chamber.
-
Rf Calculation: Calculate the Rf value for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the solvent ratio until the spot corresponding to the target compound has an Rf value between 0.25 and 0.35, and is well-separated from impurity spots.
Data Presentation: TLC Method Development
The following table provides example solvent systems and expected Rf values for optimizing the separation of a moderately polar compound like an oxazolone derivative on a silica gel plate.
| Trial No. | Mobile Phase (v/v) | Polarity | Observations & Target Rf |
| 1 | Hexane:EtOAc (8:2) | Low | Compound may have a low Rf (<0.1). |
| 2 | Hexane:EtOAc (6:4) | Medium | Optimal Target. Aim for Rf ≈ 0.3 for the product. |
| 3 | Hexane:EtOAc (1:1) | Medium-High | Compound may have a high Rf (>0.6). |
| 4 | DCM:MeOH (98:2) | Medium | Alternative system; good for polar impurities. |
Protocol 2: Purification by Flash Column Chromatography
Objective: To perform a preparative separation of the crude product to isolate pure this compound.
Materials:
-
Crude product
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Optimized mobile phase from Protocol 1
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand (~0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column using a pipette.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions immediately. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them using the optimized mobile phase.
-
Identify the fractions containing the pure target compound.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Final Analysis: Confirm the purity and identity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Data Presentation: Example Flash Chromatography Parameters
The following table summarizes typical parameters for the flash chromatography purification of 1 gram of crude product.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for moderately polar organic compounds. |
| Column Diameter | 40 mm | Appropriate for separating 1-2 g of crude material. |
| Silica Gel Amount | ~40 g | A sample-to-sorbent ratio of 1:30 to 1:50 is common. |
| Mobile Phase | Hexane:EtOAc (6:4) | Based on hypothetical optimization from TLC (Target Rf ≈ 0.3). |
| Elution Mode | Isocratic | A single solvent mixture is used throughout the separation. |
| Sample Loading | Dry Loading | Provides better resolution compared to wet loading. |
| Detection | TLC analysis of fractions with UV (254 nm) | Standard method for visualizing aromatic compounds. |
References
- 1. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Analysis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel chemical entities. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure. This application note serves as a practical guide for researchers undertaking the NMR analysis of this compound and similar oxazolone derivatives.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shifts of the constituent functional groups and the expected electronic effects within the molecule.
Note: The following data is theoretical and should be used as a reference for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-Ar | 7.20 - 7.40 | Multiplet | 10H |
| H-NH₂ | 5.50 - 6.50 | Broad Singlet | 2H |
Predicted ¹³C NMR Data
| Atom Number | Chemical Shift (δ, ppm) |
| C=O | 175 - 185 |
| C=N | 160 - 170 |
| C-Ar (ipso) | 135 - 145 |
| C-Ar | 125 - 130 |
| C(Ph)₂ | 85 - 95 |
Experimental Protocols
This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for polar organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 - 4096 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 240 ppm |
| Temperature | 298 K |
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
Visualizations
Experimental Workflow
Caption: Experimental Workflow for NMR Analysis.
Chemical Structure with Atom Numbering
Caption: Structure of this compound with Atom Numbering.
Application Note: FT-IR Spectroscopy of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
Introduction
2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic compound belonging to the oxazolone class of molecules. Oxazolones are significant in medicinal chemistry, often serving as key intermediates in the synthesis of various biologically active compounds such as amino acids, peptides, and antimicrobial agents.[1] The characterization of these molecules is crucial for ensuring their purity and structural integrity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule, making it an essential tool for the structural elucidation and quality control of synthesized oxazolone derivatives.
This application note details the use of FT-IR spectroscopy for the characterization of this compound. It provides a summary of expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a workflow for data acquisition and interpretation.
Key Functional Group Vibrational Frequencies
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Based on literature values for similar oxazolone and amino-substituted heterocyclic compounds, the following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching | 1760 - 1820 | [1][2] |
| Imine (C=N) | Stretching | 1640 - 1660 | [1][2] |
| Amino (N-H) | Stretching | 3300 - 3500 | [3] |
| Aromatic C-H | Stretching | 3000 - 3100 | |
| Aromatic C=C | Stretching | 1500 - 1600 | [2] |
| C-N | Stretching | 1266 - 1342 | [4] |
| C-O | Stretching | 1000 - 1300 |
Experimental Protocol: FT-IR Analysis of this compound
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal)
-
This compound (solid powder)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.
-
Lower the ATR anvil or press.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.
-
-
Sample Preparation and Loading:
-
Raise the ATR anvil.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound. Compare the observed peak positions with the expected values from the literature.
-
-
Cleaning:
-
After the measurement is complete, raise the anvil and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-moistened wipe as described in step 2.
-
Visualizations
References
Application Notes and Protocols for the Mass Spectrometry of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the mass spectrometric analysis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. Due to the limited availability of direct mass spectral data for this specific compound in the current literature, this application note presents a predicted fragmentation pattern based on the known mass spectrometric behavior of structurally related oxazolone and diphenyl-substituted heterocyclic compounds. The protocols outlined below provide a starting point for method development for the analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for these analyses. This document outlines a theoretical framework for its mass spectrometric behavior and provides practical protocols for its analysis.
Predicted Mass Spectral Data
The exact mass of this compound (C₁₅H₁₂N₂O₂) is 252.0899 g/mol . Upon ionization, the molecule is expected to undergo characteristic fragmentation, providing structural information. The following table summarizes the predicted major fragment ions for the protonated molecule [M+H]⁺.
Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Description |
| 253.0972 | 225.0660 | CO | Loss of carbon monoxide from the oxazolone ring |
| 253.0972 | 196.0813 | C₂H₂N₂O | Cleavage of the oxazolone ring |
| 253.0972 | 180.0912 | C₃H₂N₂O | Further fragmentation of the oxazolone ring |
| 253.0972 | 165.0548 | C₆H₅NO | Loss of a phenyl isocyanate fragment |
| 253.0972 | 104.0500 | C₉H₆N₂O | Formation of the benzoyl cation |
| 253.0972 | 77.0391 | C₈H₅N₂O₂ | Phenyl cation |
Note: The fragmentation pattern of related oxazolone structures often involves the loss of carbon monoxide (CO) as a primary fragmentation pathway. The diphenyl substitution is expected to lead to fragments containing phenyl groups, such as the benzoyl cation and the phenyl cation.
Experimental Protocols
The following protocols are recommended starting points for the analysis of this compound. Optimization will be required based on the specific instrumentation and analytical goals.
Sample Preparation
For the analysis of this compound from biological matrices such as plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction is recommended.[1][2]
Protocol: Protein Precipitation
-
To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
A reversed-phase chromatographic method is suitable for the separation of this relatively polar compound.[3]
Table 2: Recommended LC Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is recommended for this compound due to the presence of the amino group, which is readily protonated.
Table 3: Recommended MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| MS/MS Transitions | Precursor > Product (To be determined experimentally based on the predicted fragments in Table 1) |
Visualizations
Proposed Mass Spectrometry Workflow
Caption: General workflow for the analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion
The provided application note offers a comprehensive, albeit predictive, guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathways and analytical protocols serve as a robust starting point for researchers. Experimental verification of the fragmentation patterns and optimization of the LC-MS/MS parameters are essential next steps for the development of a validated analytical method for this compound.
References
In Vitro Biological Assays for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro biological assays for the evaluation of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and its analogs. While specific data for this exact molecule is limited in publicly available literature, the following protocols are based on established methods for structurally related compounds containing oxazole, oxadiazole, and similar heterocyclic scaffolds. These notes are intended to serve as a guide for researchers to design and execute experiments to characterize the biological activity profile of this compound.
Antiproliferative and Cytotoxicity Assays
A primary step in profiling a novel compound is to assess its effect on cell viability and proliferation, particularly against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as isopropanol or DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.[3] Shake the plate gently to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | Data to be determined |
| This compound | A549 | 48 | Data to be determined |
| Doxorubicin (Control) | MCF-7 | 48 | Reference value |
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard procedure for this evaluation.[5][6]
Broth Microdilution Assay for MIC Determination
This method involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium to determine the lowest concentration that inhibits visible growth.[7][8]
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a density of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the wells. This can be assessed visually or by measuring the optical density at 600 nm.[5]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | Reference value | Reference value | N/A |
| Fluconazole (Control) | N/A | N/A | Reference value |
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes. For compounds with potential anti-inflammatory activity, a cyclooxygenase (COX) inhibition assay is highly relevant.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid.[9] The peroxidase activity of COX is monitored colorimetrically or fluorometrically.[10][11]
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of purified ovine or human recombinant COX-1 and COX-2 enzymes, heme cofactor, and the substrate (arachidonic acid).
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compound to the inhibitor wells. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, diclofenac for non-selective) as a positive control.[12]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Detection: Measure the peroxidase activity by monitoring the appearance of an oxidized chromogenic or fluorogenic probe at a specific wavelength (e.g., 590 nm for colorimetric assays).[10][11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) can also be calculated.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib (Control) | Reference value | Reference value | Reference value |
| Diclofenac (Control) | Reference value | Reference value | Reference value |
Signaling Pathway for COX-2 Inhibition
Caption: Simplified signaling pathway leading to COX-2 expression and its inhibition.
Receptor Binding Assays
To investigate the potential neurological effects of the compound, a receptor binding assay can be performed. Given the structural similarities of some heterocyclic compounds to known CNS-active drugs, the benzodiazepine (BZD) binding site on the GABAA receptor is a relevant target.
[3H]-Flumazenil Binding Assay for Benzodiazepine Receptor Affinity
This assay determines the ability of a test compound to displace a radiolabeled ligand ([3H]-flumazenil), a known BZD antagonist, from the BZD binding site on the GABAA receptor.[13][14]
Experimental Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from rat or bovine cerebral cortex, which is rich in GABAA receptors.
-
Assay Setup: In a final volume of 0.5 mL of Tris-HCl buffer, combine the cortical membrane preparation (e.g., 100 µg of protein), a fixed concentration of [3H]-flumazenil (close to its Kd value, e.g., 1 nM), and varying concentrations of the test compound.
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of tubes is prepared containing a high concentration of an unlabeled BZD, such as diazepam or clonazepam.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[13]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of [3H]-flumazenil. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Data Presentation:
| Compound | [3H]-Flumazenil Binding IC50 (nM) | Ki (nM) |
| This compound | Data to be determined | Data to be determined |
| Diazepam (Control) | Reference value | Reference value |
Mechanism of Action at the GABAA Receptor
Caption: Binding of an agonist to the BZD site enhances GABA's effect, increasing chloride influx and inhibiting neuronal activity.[15][16][17]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benzoinfo.com [benzoinfo.com]
- 16. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
- 17. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-1,3,4-oxadiazole as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-oxadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial (antibacterial and antifungal), and anticonvulsant effects. This document provides an overview of the therapeutic potential of 2-amino-1,3,4-oxadiazole derivatives, along with detailed experimental protocols for their synthesis and biological evaluation, to facilitate further drug discovery and development efforts.
Therapeutic Applications and Biological Activities
The versatility of the 2-amino-1,3,4-oxadiazole scaffold allows for chemical modifications that can be tailored to target various biological pathways, leading to a range of therapeutic applications.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of 2-amino-1,3,4-oxadiazole derivatives against a wide array of human cancer cell lines. The mechanism of their anticancer action is often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] Some of the key molecular targets identified include histone deacetylase (HDAC), telomerase, thymidylate synthase, and topoisomerase II.[1][3]
Table 1: Anticancer Activity of Selected 2-Amino-1,3,4-oxadiazole Derivatives
| Compound ID/Description | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43 | [4] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP) | 18.22 | [4] |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 6.82 | [4] |
| 4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide derivative | Breast Cancer (MCF-7, MDA-MB-231) | HDAC8 Inhibition | High | [1] |
| 2-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | HEPG2, HELA, SW1116, BGC823 | Telomerase Inhibition (IC50) | 1.27 ± 0.05 µM | [1] |
| 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (4h) | A549 (Lung Cancer) | IC50 | <0.14 µM | [6] |
| 1,2,3-triazole-thymol-1,3,4-oxadiazole derivative | MCF-7 (Breast Cancer) | IC50 | ~1.1 µM | [7] |
| Amide 1,3,4-oxadiazole linked benzoxazole derivative | HT-29 (Colon Cancer) | IC50 | 0.018 µM | [7] |
Note: Growth Percent (GP) values from NCI screening indicate growth relative to no-drug control; lower values indicate higher activity.
Antimicrobial Activity
Derivatives of the 2-amino-1,3,4-oxadiazole scaffold have shown significant promise as antibacterial and antifungal agents. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI) in bacteria, which is involved in fatty acid synthesis.[8]
Table 2: Antibacterial Activity of Selected 2-Amino-1,3,4-oxadiazole Derivatives
| Compound ID/Description | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| 2-acylamino-1,3,4-oxadiazole derivative (22a) | Staphylococcus aureus | MIC | 1.56 | [8] |
| 2-acylamino-1,3,4-oxadiazole derivative (22b) | Bacillus subtilis | MIC | 0.78 | [8] |
| 1,3,4 oxadiazole compound 1771 derivative (13) | Staphylococcus aureus | MIC90 | 0.5 | [9] |
| 1,3,4 oxadiazole compound 1771 derivative (13) | Staphylococcus epidermidis | MIC90 | 1 | [9] |
Table 3: Antifungal Activity of Selected 2-Amino-1,3,4-oxadiazole Derivatives
| Compound ID/Description | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| 5-substituted 2-amino-1,3,4-thiadiazole derivative (2g) | Candida albicans | MIC | 8 | [10] |
| 5-substituted 2-amino-1,3,4-thiadiazole derivative (2g) | Aspergillus niger | MIC | 64 | [10] |
Experimental Protocols
General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of aldehyde semicarbazones.
Materials:
-
Substituted aldehyde
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Methanol
-
Water
-
Ether
Protocol:
-
Formation of Semicarbazone: a. Dissolve semicarbazide hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in water. b. Add a solution of the appropriate substituted aldehyde (1 equivalent) in methanol to the semicarbazide solution. A white precipitate typically forms. c. Stir the mixture for 20-30 minutes at room temperature. d. Filter the precipitate, wash with ether, and dry under vacuum to obtain the semicarbazone intermediate.
-
Oxidative Cyclization: a. To a solution of the synthesized semicarbazone (1 equivalent) in 1,4-dioxane, add potassium carbonate (K₂CO₃) and iodine (I₂). b. Heat the reaction mixture at 80-95°C for 3-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture and pour it into ice-cold water. d. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-substituted-1,3,4-oxadiazole.
In Vitro Anticancer Screening: NCI-60 Protocol
The U.S. National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a standard method for identifying and characterizing novel anticancer agents.[11]
Protocol Overview:
-
Initial Single-Dose Screening: a. Compounds are initially tested at a single high concentration (10⁻⁵ M) against the full panel of 60 cancer cell lines.[11] b. The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.[11] c. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[11] d. After 24 hours of incubation (37°C, 5% CO₂, 95% air, 100% relative humidity), the experimental drug is added.[11] e. Following a 48-hour incubation with the drug, cell viability is determined using a sulforhodamine B (SRB) protein assay. f. The results are reported as a percentage of growth relative to untreated control cells.
-
Five-Dose Screening: a. Compounds that show significant growth inhibition in the single-dose screen are advanced to a five-dose assay.[11] b. The assay is performed similarly to the single-dose screen, but with five different concentrations of the compound (typically in 10-fold or ½ log dilutions).[11] c. Dose-response curves are generated, and key parameters such as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) are calculated.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compound (2-amino-1,3,4-oxadiazole derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: a. Culture cancer cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). c. Incubate the plate for 24-72 hours.
-
MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[12] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT from each well. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Shake the plate gently for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compound
-
Positive control antibiotic
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Protocol:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is used in each well.
-
Inoculation: a. Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding the inoculum. c. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 200 µL. d. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[14]
-
Determination of MIC: a. After incubation, visually inspect the wells for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Potential Mechanisms of Anticancer Action
The anticancer activity of 2-amino-1,3,4-oxadiazole derivatives is attributed to their interaction with various molecular targets within cancer cells. Understanding these mechanisms is crucial for rational drug design and development.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Screening of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-oxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-amino-5,5-diphenyl-1,3-oxazol-4-one core represents a key pharmacophore for the development of novel antineoplastic agents. This document provides detailed protocols for the synthesis and in vitro anticancer screening of analogs based on this scaffold, along with data presentation and visualization of relevant biological pathways.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common method involves the cyclization of α-amido-α,α-diphenylacetamide precursors. The general synthetic scheme is outlined below.
Protocol: General Synthesis of this compound Analogs
This protocol describes a representative synthesis of a 5(4H)-oxazolone-based sulfonamide derivative, which is a class of 2-amino-oxazolone analogs.[1]
Materials:
-
4-((4,5-diphenyl-1H-imidazol-2-yl)amino)benzenesulfonamide
-
Appropriate aromatic aldehydes
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Standard laboratory glassware
Procedure:
-
A mixture of 4-((4,5-diphenyl-1H-imidazol-2-yl)amino)benzenesulfonamide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) is prepared.
-
Acetic anhydride (5 mL) and anhydrous sodium acetate (2 mmol) are added to the mixture.
-
The reaction mixture is heated under reflux for a specified duration with constant stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound analog.[1]
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]
In Vitro Anticancer Screening Protocols
The anticancer activity of the synthesized analogs is typically evaluated against a panel of human cancer cell lines. The following are standard protocols for determining the cytotoxic and antiproliferative effects of the compounds.
Cell Lines and Culture Conditions
A diverse panel of human cancer cell lines should be used to assess the spectrum of activity. Examples include:
-
Breast Cancer: MCF-7, T-47D
-
Colon Cancer: HCT-116, HCT-15
-
Leukemia: K-562, MOLT-4
-
Lung Cancer: A549, NCI-H522
-
Melanoma: MDA-MB-435
-
Central Nervous System (CNS) Cancer: SNB-75
Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[2]
Materials:
-
Synthesized this compound analogs
-
Human cancer cell lines
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
After incubation, fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay for Cell Viability
The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]
Materials:
-
Synthesized this compound analogs
-
Human cancer cell lines
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates as described for the SRB assay and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for 48-72 hours at 37°C.[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Data Presentation
Quantitative data from the anticancer screening should be summarized in a clear and structured table to facilitate comparison of the activity of the different analogs.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R-Group Substitution | Cancer Cell Line | Assay Type | IC50 (µM) / Growth Percent (%) | Reference |
| Analog 1 | 4-Nitro | HCT116 | SRB | 71.8 | [2] |
| Analog 2 | 4-Chloro | MCF7 | SRB | 74.1 | [2] |
| Analog 3 | Unsubstituted Phenyl | K-562 (Leukemia) | NCI-60 Screen | GP: 18.22 | [5][6] |
| Analog 4 | 4-Methoxyphenyl | MDA-MB-435 (Melanoma) | NCI-60 Screen | GP: 15.43 | [5][6] |
| Analog 5 | 4-Hydroxyphenyl | MDA-MB-435 (Melanoma) | NCI-60 Screen | GP: 6.82 | [5][6] |
| Analog 6 | 4-Methoxybenzenesulfonamide | Various | Not Specified | Variable antitumor activity | [1] |
| Analog 7 | 4-Nitrobenzenesulfonamide | Various | Not Specified | Variable antitumor activity | [1] |
| Doxorubicin | (Standard) | A549 (Lung) | MTT | Lower than test compounds | [4] |
| Cisplatin | (Standard) | HT29 (Colon) | Not Specified | CC50: 47.17 ± 7.43 | [7] |
| 5-Fluorouracil | (Standard) | HT29 (Colon) | Not Specified | CC50: 381.16 ± 25.51 | [7] |
IC50: Half-maximal inhibitory concentration. GP: Growth Percent as determined by the NCI-60 screen. CC50: Half-maximal cytotoxic concentration.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and anticancer screening of the this compound analogs.
Caption: Workflow for Synthesis and Anticancer Screening.
Putative Signaling Pathway
While the exact mechanism of action for many this compound analogs is still under investigation, many anticancer agents interfere with key signaling pathways that regulate cell proliferation and apoptosis. The diagram below illustrates a simplified, putative pathway that these compounds may target. Some oxazole derivatives have been shown to inhibit kinases such as VEGFR-2.[7]
Caption: Putative Signaling Pathway Targeted by Analogs.
References
- 1. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
Disclaimer: The synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is not well-documented in publicly available scientific literature. The following technical support guide provides a proposed synthetic pathway and troubleshooting advice based on established principles of organic chemistry and analogous reactions. Researchers should treat this as a starting point for their own method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What is a potential starting material for the synthesis of this compound?
A1: A plausible starting material is 2-hydroxy-2,2-diphenylacetic acid (benzilic acid). This compound provides the core 5,5-diphenyl structure and a handle for subsequent chemical transformations.
Q2: What is the proposed overall synthetic strategy?
A2: The proposed strategy involves the conversion of 2-hydroxy-2,2-diphenylacetic acid to an activated intermediate, such as an α-halo acyl halide, followed by cyclization with a suitable nitrogen source like urea to form the desired 2-amino-oxazol-4-one ring.
Q3: Why is it difficult to find a direct synthesis protocol for this specific compound?
A3: The synthesis of 5,5-disubstituted-1,3-oxazol-4-ones can be challenging. The 5,5-diphenyl substitution pattern is sterically demanding, which can hinder cyclization reactions. Additionally, the 2-amino-oxazol-4-one ring system can be susceptible to rearrangement or decomposition under certain reaction conditions.
Q4: What are the key safety precautions to consider for this proposed synthesis?
A4: The proposed synthesis involves potentially hazardous reagents such as thionyl chloride and α-halo acyl halides, which are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Proposed Experimental Protocol
This protocol is a hypothetical procedure and will require optimization.
Step 1: Synthesis of 2-Chloro-2,2-diphenylacetyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydroxy-2,2-diphenylacetic acid (1 equivalent).
-
Add thionyl chloride (3-5 equivalents) in excess.
-
Slowly heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The crude 2-chloro-2,2-diphenylacetyl chloride, a highly reactive intermediate, is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve urea (2-3 equivalents) in a suitable anhydrous aprotic solvent (e.g., dry acetonitrile or THF).
-
Cool the urea solution in an ice bath to 0°C.
-
Dissolve the crude 2-chloro-2,2-diphenylacetyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled urea solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the this compound.
Proposed Reaction Parameters
| Parameter | Step 1: Acid Chloride Formation | Step 2: Cyclization |
| Key Reagents | 2-hydroxy-2,2-diphenylacetic acid, Thionyl chloride | 2-chloro-2,2-diphenylacetyl chloride, Urea |
| Stoichiometry | 1 : 3-5 | 1 : 2-3 |
| Solvent | None (neat) | Anhydrous Acetonitrile or THF |
| Temperature | Reflux (~80°C) | 0°C to Room Temperature |
| Reaction Time | 2-4 hours | 12-24 hours |
| Work-up | Distillation under reduced pressure | Aqueous quench, Extraction |
| Purification | None (used directly) | Column Chromatography |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the final product | - Incomplete formation of the acid chloride.- Decomposition of the acid chloride intermediate.- Steric hindrance preventing cyclization.- Incorrect reaction temperature. | - Ensure complete removal of water from the starting material.- Use the acid chloride immediately after preparation.- Try a more reactive nitrogen source or a different solvent.- Optimize the reaction temperature; try running the reaction at a slightly elevated temperature (e.g., 40-50°C) after the initial addition at 0°C. |
| Recovery of starting material (2-hydroxy-2,2-diphenylacetic acid) | - Insufficient amount or reactivity of thionyl chloride.- Reaction time for acid chloride formation was too short. | - Increase the excess of thionyl chloride.- Extend the reflux time for the acid chloride formation step. |
| Formation of multiple side products | - The acid chloride intermediate is reacting with itself or the solvent.- The 2-amino-oxazol-4-one product is unstable under the reaction conditions. | - Ensure the dropwise addition of the acid chloride at low temperature.- Use a non-reactive, aprotic solvent.- Consider using a milder base than urea or a protected form of urea. |
| Difficulty in purification | - Co-elution of starting materials or byproducts with the desired product. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Visualizing the Process
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the proposed synthesis.
Technical Support Center: Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is proposed to proceed via the cyclocondensation of a diphenylglycolic acid derivative with a guanidinylating agent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the reactive intermediate from diphenylglycolic acid.2. Unfavorable reaction temperature.3. Inactive guanidinylating agent.4. Competing side reactions. | 1. Ensure complete conversion of diphenylglycolic acid to its ester or acid chloride prior to reaction. Monitor by TLC or 1H NMR.2. Optimize the reaction temperature. Start with refluxing ethanol or a higher boiling point solvent like DMF if necessary.3. Use freshly prepared or properly stored guanidine or cyanamide. Ensure the free base of guanidine is used if starting from a salt.4. See the "Side Reactions" section below for potential byproducts and strategies to minimize them. |
| Formation of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) as a major byproduct | Use of urea as a contaminant in the guanidinylating agent, or reaction conditions favoring the benzilic acid rearrangement of a benzil intermediate. | 1. Use high-purity guanidine hydrochloride or cyanamide. Avoid urea.2. If starting from benzil, the reaction with urea is known to produce Phenytoin. Ensure the starting material is diphenylglycolic acid or its derivative. |
| Product is difficult to purify | 1. Presence of unreacted starting materials.2. Formation of multiple, closely related byproducts.3. Product instability under purification conditions. | 1. Optimize reaction stoichiometry and time to ensure complete conversion of the limiting reagent.2. Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to separate the desired product from impurities.3. Avoid harsh acidic or basic conditions during workup and purification. Recrystallization from a suitable solvent like ethanol can be a milder alternative to chromatography. |
| Inconsistent reaction outcomes | 1. Variable quality of reagents or solvents.2. Presence of moisture in the reaction. | 1. Use reagents and solvents from reliable sources and of appropriate purity.2. Conduct the reaction under anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: Based on the synthesis of the analogous compound pemoline (2-amino-5-phenyl-1,3-oxazol-4-one), the most probable synthetic route is the condensation of an ester of diphenylglycolic acid (benzilic acid) with guanidine or cyanamide.
Q2: What are the critical parameters for the success of this synthesis?
A2: The critical parameters include the purity of the starting materials (diphenylglycolic acid derivative and guanidine/cyanamide), the reaction temperature, the choice of solvent, and the absence of water.
Q3: What are the expected spectroscopic characteristics of this compound?
-
1H NMR: Signals corresponding to the aromatic protons of the two phenyl groups and a broad singlet for the amino group protons.
-
13C NMR: Resonances for the quaternary carbon at the 5-position, the carbonyl carbon, the carbon of the imino group, and the aromatic carbons.
-
IR: Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the lactone, and C=N stretching of the imino group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C15H12N2O2, MW: 252.27 g/mol ).
Q4: Are there any known major side reactions?
A4: A potential major side reaction is the formation of 5,5-diphenylhydantoin (Phenytoin) if urea is present as an impurity or if the reaction proceeds through a benzil-like intermediate which then undergoes a benzilic acid rearrangement followed by condensation with a urea equivalent. Another possibility is the hydrolysis of the oxazolone ring under aqueous workup conditions.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on the synthesis of structurally related compounds. Optimization may be required.
Step 1: Esterification of Diphenylglycolic Acid (Benzilic Acid)
-
To a solution of diphenylglycolic acid (1 equivalent) in ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl diphenylglycolate.
Step 2: Cyclocondensation with Guanidine
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature.
-
Add a solution of ethyl diphenylglycolate (1 equivalent) in anhydrous ethanol to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from ethanol.
Visualizations
Logical Relationship of Potential Side Reactions
Caption: Potential side reactions in the synthesis.
Experimental Workflow
Caption: Proposed two-step synthesis workflow.
Technical Support Center: 2-Amino-5,5-diphenyl-1,3-oxazol-4-one Purification
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-amino-5,5-diphenyl-1,3-oxazol-4-one.
Problem 1: Low or No Crystal Formation After Cooling
-
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Your solution may be too dilute. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1] Be careful not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate impurities.
-
Cool to a Lower Temperature: If you have been cooling the solution to room temperature, try placing it in an ice bath to further decrease the solubility of your compound.[2]
-
-
Re-evaluate Your Solvent Choice: It's possible the solvent you've chosen is too good at dissolving your compound, even at low temperatures. In this case, you may need to remove the solvent and attempt recrystallization with a different solvent system.[1][3]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: When I cool my solution, a liquid or oily substance separates instead of solid crystals. What is happening and how can I fix it?
-
Answer: This phenomenon is known as "oiling out" and occurs when the solute's melting point is lower than the temperature of the solution at which it becomes insoluble.[1][4] The oil is a supersaturated solution of your compound and often traps impurities.[5]
-
Potential Causes and Solutions:
-
High Impurity Level: A significant amount of impurities can depress the melting point of your compound.[6]
-
Cooling Too Rapidly: If the solution is cooled too quickly, it can become supersaturated at a temperature above the compound's melting point.
-
Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[1]
-
-
Inappropriate Solvent: The boiling point of your solvent may be too high.
-
Solution: Choose a solvent with a lower boiling point.[7]
-
-
-
Problem 3: The Purified Product is Still Colored
-
Question: My starting material is colored, and after recrystallization, the resulting crystals still have a noticeable color. How can I obtain a colorless product?
-
Answer: Colored impurities are common in organic synthesis. Here are a couple of approaches to remove them:
-
Activated Charcoal: Highly conjugated molecules, which are often the source of color, can be effectively removed by adsorption onto activated charcoal.[8]
-
Procedure: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip full is often sufficient). Swirl the hot solution for a few minutes. The charcoal will need to be removed by hot filtration before allowing the solution to cool and crystallize.[8]
-
Caution: Using too much charcoal can lead to a significant loss of your desired product.[8]
-
-
Column Chromatography: If the colored impurities have a different polarity from your product, column chromatography can be an effective purification method.[9]
-
Problem 4: The Final Yield is Very Low
-
Question: After purification, I've recovered a very small amount of my this compound. What could have caused this low yield?
-
Answer: A low recovery can be frustrating, but it's often possible to identify the cause and improve your yield in subsequent attempts.[1]
-
Possible Causes and Solutions:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[1] This results in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude material. If you have already completed the filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a "second crop" of crystals.[1]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize in the filter funnel.
-
Solution: Ensure your filtration apparatus is hot to prevent premature crystallization. You can pre-heat the funnel with hot solvent.
-
-
Multiple Washes: Washing the collected crystals with large volumes of cold solvent can dissolve some of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.[10]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the best solvent for recrystallization?
-
A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent. A general rule of thumb is "like dissolves like," so consider the polarity of your compound.[7] It's best to test the solubility of your crude product in a few different solvents on a small scale before attempting a full recrystallization.[11]
-
-
Q2: What is the difference between recrystallization and precipitation?
-
A2: Recrystallization is a slow and selective process where molecules gradually arrange themselves into a crystal lattice, excluding impurities. Precipitation is a rapid process that occurs from a supersaturated solution, often trapping impurities within the solid. Slow cooling promotes recrystallization, while rapid cooling or the sudden addition of an anti-solvent can lead to precipitation.[12]
-
-
Q3: When should I use column chromatography instead of recrystallization?
-
A3: Column chromatography is a good choice when you have a complex mixture with multiple components of similar solubility, or when impurities are difficult to remove by recrystallization.[13] Recrystallization is often faster and more economical for removing small amounts of impurities from a solid that is already relatively pure.
-
Data Presentation
Table 1: Hypothetical Solubility Data for a Representative Oxazolone Derivative
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Poor |
| Ethanol | 0.5 | 15.2 | Good |
| Acetone | 8.9 | 25.1 | Poor (too soluble at room temp) |
| Toluene | 0.2 | 10.5 | Good |
| Hexane | Insoluble | 0.8 | Poor (low solubility when hot) |
| Ethyl Acetate | 1.2 | 18.0 | Good |
Note: This data is hypothetical and for illustrative purposes only. Experimental determination of solubility is crucial for selecting an appropriate recrystallization solvent.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Allow the crystals to dry completely before determining their melting point and yield.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. brainly.com [brainly.com]
- 5. mt.com [mt.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. columbia.edu [columbia.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
Welcome to the technical support center for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this compound. Please note that while specific data for this compound is limited, the information provided is based on the established chemistry of the 2-amino-1,3-oxazol-4-one ring system.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The 2-amino-1,3-oxazol-4-one ring system is known to be susceptible to certain instabilities. The primary concerns include:
-
Hydrolytic Ring-Opening: The oxazolone ring contains a lactone-like (cyclic ester) functionality, which can be prone to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the ring to form an α-amino acid derivative.
-
Decarboxylation: Some oxazolone derivatives have been found to be unstable towards decarboxylation, particularly with certain substitution patterns.[1]
-
Tautomerism: Oxazol-4-ones can exist in equilibrium with their 5-hydroxyoxazole tautomer. The stability of each tautomer is dependent on the substituents and the solvent.[1]
The 5,5-diphenyl substitution on your compound may offer some steric protection to the carbonyl group, potentially reducing the rate of hydrolysis compared to less substituted oxazolones.
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For solid this compound, it is recommended to store it at low temperatures, such as -20°C, in a tightly sealed container to protect it from moisture.[2][3]
If you have prepared a stock solution, it is best to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2][4]
Q3: In which solvents is this compound expected to be soluble and stable?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield during synthesis | Incomplete reaction. | Ensure starting materials are pure and dry. Optimize reaction time and temperature. Consider using a different coupling or cyclization agent. |
| Side reactions. | The formation of byproducts is common in heterocyclic synthesis. Analyze crude reaction mixture by LC-MS or NMR to identify side products and adjust reaction conditions accordingly. | |
| Product degradation observed after purification | Instability on silica gel. | Some oxazolone derivatives are sensitive to the acidic nature of silica gel.[1] Consider using neutral or basic alumina for chromatography, or purify by recrystallization if possible. |
| Hydrolysis during workup. | If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid. | |
| Difficulty in spectroscopic characterization (e.g., complex NMR spectra) | Presence of tautomers. | The presence of both the oxazol-4-one and 5-hydroxyoxazole forms can lead to a more complex NMR spectrum. Try acquiring spectra in different deuterated solvents to see if the equilibrium shifts. |
| Impurities. | Ensure the product is completely pure. Small amounts of starting materials or byproducts can complicate spectral interpretation. | |
| Inconsistent experimental results | Compound degradation. | Prepare fresh solutions for each experiment. Store the solid compound and solutions under the recommended conditions. Run a purity check (e.g., by LC-MS) before use. |
Experimental Protocols
General Synthesis of 2-Amino-5,5-disubstituted-1,3-oxazol-4-ones
This protocol is based on the cyclization of an N-acylated α-amino acid.
Materials:
-
α,α-Diphenylglycine
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Coupling agent (e.g., DCC, EDC) or dehydrating agent (e.g., Acetic Anhydride)
-
Base (e.g., Triethylamine, Pyridine) - if necessary
Procedure:
-
Dissolve α,α-diphenylglycine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling/dehydrating agent portion-wise at 0°C.
-
If required, add a base to neutralize any acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC or LC-MS).
-
Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with a mild aqueous solution (e.g., saturated sodium bicarbonate, brine), keeping the exposure to water brief.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, preferably by recrystallization or chromatography on neutral alumina to avoid degradation.
Visualizations
Below are diagrams illustrating a general experimental workflow and a potential degradation pathway for this compound.
References
Technical Support Center: Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. Note: High temperatures may lead to side product formation.[1] - Ensure starting materials are pure and dry. - Consider using a more effective catalyst or increasing the catalyst concentration. |
| Decomposition of starting materials or product. | - Lower the reaction temperature. - Use a milder catalyst. - Reduce the reaction time. | |
| Incorrect stoichiometry of reactants. | - Carefully check the molar ratios of all reactants and reagents. | |
| Formation of Side Products/Impurities | Reaction temperature is too high. | - Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.[1] |
| Presence of moisture or other impurities in the starting materials or solvent. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Purify starting materials before use. | |
| Incorrect catalyst or catalyst concentration. | - Screen different catalysts to find one that is more selective for the desired product. - Optimize the catalyst loading. | |
| Side reactions such as the formation of 5-substituted-2-mercapto-1,3,4-triazole.[1] | - Adjusting the temperature and choice of solvent can help minimize the formation of this side-product.[1] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - After the reaction is complete, try to precipitate the product by adding a non-polar solvent. - Use column chromatography with a suitable solvent system for purification. |
| Product co-precipitates with byproducts. | - Recrystallize the crude product from a suitable solvent or solvent mixture. | |
| Oily product instead of a solid. | - Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Purify the oil using column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic approach for this compound?
A common approach for the synthesis of similar 2-amino-oxadiazoles involves the cyclization of a semicarbazone precursor.[2][3] For this compound, a plausible route would involve the reaction of a diphenyl ketone derivative with semicarbazide, followed by an oxidative cyclization.
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light or by using an appropriate staining agent.
Q3: What are the critical parameters to optimize for this reaction?
The critical parameters to optimize include:
-
Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts.[1]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.[1]
-
Catalyst: The type and concentration of the catalyst can impact the reaction rate and selectivity.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but excessively long times can lead to product degradation.
Q4: What are some common side reactions to be aware of?
A potential side reaction in similar syntheses is the formation of triazole derivatives, such as 5-substituted-2-mercapto-1,3,4-triazole.[1] The reaction conditions, particularly temperature and solvent, can be adjusted to minimize the formation of such impurities.[1]
Q5: What purification techniques are most effective for this compound?
Common purification techniques include:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent or solvent system needs to be identified.
-
Column Chromatography: This technique is useful for separating the desired product from impurities, especially if the product is an oil or if recrystallization is not effective.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles (Adaptable for this compound)
This procedure is based on the oxidative cyclization of semicarbazones.[2][3]
-
Synthesis of the Semicarbazone Intermediate:
-
Dissolve the starting ketone (e.g., benzophenone) in a suitable solvent such as ethanol.
-
Add an equimolar amount of semicarbazide hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the semicarbazone intermediate by filtration or extraction.
-
-
Oxidative Cyclization to the Oxazolone:
-
Dissolve the semicarbazone intermediate in a suitable solvent (e.g., acetic acid or an alcohol).
-
Add an oxidizing agent (e.g., bromine in acetic acid,[2] 1,3-dibromo-5,5-dimethylhydantoin[5]).
-
Stir the reaction mixture at the optimized temperature and for the required time (monitored by TLC).
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Key Reaction Parameters for Optimization
| Parameter | Typical Range | Considerations |
| Temperature | Room Temperature to Reflux | Higher temperatures may increase reaction rate but can also lead to side product formation.[1] |
| Solvent | Ethanol, Acetic Acid, Dimethylformamide (DMF), Amyl Alcohol[1][2] | Solvent should dissolve reactants and be compatible with the reaction conditions. |
| Catalyst | Acidic or Basic Catalysts | The choice of catalyst will depend on the specific reaction mechanism. |
| Reaction Time | 1 to 48 hours[1] | Monitor by TLC to determine the optimal reaction time. |
| Oxidizing Agent | Bromine, 1,3-Dibromo-5,5-dimethylhydantoin[2][5] | The choice of oxidant is crucial for the cyclization step. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for this compound?
While a direct, optimized protocol is not widely published, a chemically sound approach involves the cyclization of a derivative of α,α-diphenylglycine. A proposed two-step synthesis is outlined below. This involves the protection of the amino group of α,α-diphenylglycine, followed by cyclization to form the oxazolone ring.
Q2: What are the key starting materials for this synthesis?
The primary starting material is α,α-diphenylglycine. Other necessary reagents include a suitable N-protecting group (e.g., benzyloxycarbonyl chloride), a coupling agent for the cyclization step (e.g., a carbodiimide like DCC or EDC), or a reagent like phosgene or a phosgene equivalent.
Q3: What are the expected major byproducts in this synthesis?
Potential byproducts can arise from incomplete reactions, side reactions of the starting materials or intermediates, and rearrangement products. Common byproducts may include:
-
Unreacted N-protected α,α-diphenylglycine: If the cyclization step is incomplete.
-
5,5-Diphenylimidazolidine-2,4-dione: If ammonia or an amine impurity is present and reacts with an activated intermediate, leading to a hydantoin structure instead of an oxazolone.
-
Polymeric materials: Resulting from intermolecular reactions of activated intermediates.
-
Benzilic acid: Formed from the hydrolysis of any benzil starting material if the α,α-diphenylglycine is prepared from it and the reaction is incomplete.
Q4: How can I purify the final product?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel may also be employed for more challenging purifications.
Troubleshooting Guides
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Incomplete N-protection of α,α-diphenylglycine. 2. Inefficient cyclization reaction. 3. Degradation of the product under the reaction conditions. 4. Incorrect stoichiometry of reagents. | 1. Monitor the N-protection step by TLC to ensure complete conversion. 2. Use a more efficient coupling agent for cyclization (e.g., CDI, HATU). Optimize reaction temperature and time. 3. Perform the reaction under milder conditions (e.g., lower temperature). 4. Carefully measure and add all reagents in the correct molar ratios. |
| Formation of a significant amount of 5,5-diphenylimidazolidine-2,4-dione | Presence of ammonia or primary amine impurities in the reaction mixture. | Use anhydrous solvents and freshly distilled reagents. Ensure the starting α,α-diphenylglycine is free from ammonium salts. |
| Product appears to be a mixture of compounds that are difficult to separate | 1. Presence of multiple byproducts from side reactions. 2. Isomerization or rearrangement of the product. | 1. Optimize the reaction conditions to minimize side reactions (e.g., temperature, reaction time, order of reagent addition). 2. Attempt purification by preparative HPLC if column chromatography is ineffective. 3. Characterize the major impurity to understand its formation and adjust the reaction conditions accordingly. |
| Reaction is sluggish or does not go to completion | 1. Inactive or degraded reagents. 2. Insufficient activation of the carboxylic acid for cyclization. 3. Steric hindrance from the diphenyl groups slowing down the reaction. | 1. Use fresh, high-purity reagents and anhydrous solvents. 2. Use a stronger activating agent or add a catalyst (e.g., DMAP). 3. Increase the reaction temperature and/or extend the reaction time. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: N-Protection of α,α-Diphenylglycine
-
Dissolve α,α-diphenylglycine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Add a base, such as sodium hydroxide (2 equivalents), and stir until the starting material dissolves.
-
Slowly add an N-protecting agent, for example, benzyloxycarbonyl chloride (Cbz-Cl, 1.1 equivalents), while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work up the reaction by acidifying the mixture and extracting the N-protected product with an organic solvent.
-
Purify the N-Cbz-α,α-diphenylglycine by recrystallization.
Step 2: Cyclization to this compound (via an activated intermediate)
-
Dissolve N-Cbz-α,α-diphenylglycine (1 equivalent) in an anhydrous aprotic solvent like THF or DCM.
-
Cool the solution to 0 °C.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. The formation of the oxazolone ring from an activated N-protected amino acid is a known reaction, though the direct formation of the 2-amino derivative in this manner is speculative and may require subsequent deprotection and rearrangement.
-
A more direct, though hypothetical, route could involve the reaction of an activated form of α,α-diphenylglycine (e.g., the acid chloride) with a reagent like potassium cyanate, which is known to react with carboxylic acids.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off any precipitated byproduct (e.g., dicyclohexylurea if DCC is used).
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Proposed Reaction Pathway and Potential Side Reactions
References
Technical Support Center: Recrystallization of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. The following sections offer detailed methodologies and solutions to common issues encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new compound like this compound?
A1: The initial and most critical step is solvent screening. The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For oxazolone derivatives, a good starting point for screening includes polar protic solvents (e.g., ethanol, isopropanol), polar aprotic solvents (e.g., acetone, ethyl acetate), nonpolar solvents (e.g., toluene, hexane), and mixed solvent systems.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid phase before dissolving in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try the following:
-
Add more of the "soluble solvent" to the mixture to ensure the compound fully dissolves at the solvent's boiling point.[1]
-
Lower the temperature at which crystallization is induced.
-
Use a larger volume of solvent.
-
Try a different solvent or a mixed solvent system with a lower boiling point.
Q3: Very few or no crystals are forming upon cooling. What is the likely cause and solution?
A3: This issue typically indicates that too much solvent was used, and the solution is not supersaturated upon cooling. The solution is to reduce the volume of the solvent. You can achieve this by gently heating the solution to evaporate some of the solvent.[1] Subsequently, allowing the solution to cool again should induce crystal formation. If crystals still do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate crystallization.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can result from several factors.[1] One common reason is using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor.[1] To improve the yield, minimize the amount of hot solvent used to dissolve the crude product. Cooling the solution in an ice bath after it has reached room temperature can also help to maximize crystal formation. However, be aware that rapid cooling can sometimes trap impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The solvent is unsuitable for the compound. | Select a more polar or a different class of solvent. Consider a mixed solvent system where the compound is soluble in one solvent and insoluble in the other. |
| Crystals form too quickly and appear as a powder. | The solution is cooling too rapidly, leading to the trapping of impurities.[1] | Insulate the flask to slow down the cooling process. This can be done by placing it on a wooden block or covering it with a beaker.[1] You can also try using a slightly larger volume of solvent.[1] |
| The recrystallized product is colored, but the pure compound should be colorless. | Colored impurities are present in the crude material. | Consider adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired compound. |
| The melting point of the recrystallized product is broad or lower than the literature value. | The product is still impure. | A second recrystallization may be necessary. Ensure that the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities. |
Potential Recrystallization Solvents
Based on literature for similar oxazolone and oxadiazole structures, the following solvents can be considered for initial screening. The ideal solvent will have a steep solubility curve for this compound.
| Solvent Class | Examples | Notes |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good general solvents for moderately polar organic compounds.[2] |
| Esters | Ethyl Acetate | A moderately polar solvent that can be effective. |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice.[2] |
| Halogenated Solvents | Dichloromethane, Chloroform | May be suitable, but their volatility and toxicity should be considered. |
| Aromatic Hydrocarbons | Toluene | Can be effective, especially for compounds with aromatic rings.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Often used in mixed solvent systems with nonpolar solvents like hexane.[2] |
| Acids | Glacial Acetic Acid | Has been used for recrystallizing related heterocyclic compounds.[4] |
| Mixed Solvents | Ethanol/Water, Hexane/Ethyl Acetate, Hexane/Acetone | Useful for fine-tuning the solvent polarity to achieve optimal recrystallization conditions.[2] |
General Experimental Protocol for Recrystallization
This protocol provides a general workflow for the recrystallization of this compound. The specific solvent and volumes will need to be determined through experimental screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. Add small portions of additional solvent if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visual Guides
The following diagrams illustrate the general workflow for recrystallization and a decision-making process for troubleshooting common issues.
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the scaled-up synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 5,5-diphenyl-1,3-oxazol-4-one core?
A common and commercially available starting material is Benzil, which can be converted to Benzilic acid, the direct precursor for the heterocyclic ring system.
Q2: What are the key challenges when scaling up the synthesis of Benzilic acid from Benzil?
The primary challenges in scaling up the benzilic acid rearrangement include ensuring efficient mixing of the multi-phasic reaction mixture (solid benzil, aqueous/alcoholic base), controlling the reaction temperature to avoid side reactions, and managing the precipitation and purification of the benzilic acid salt and the final product.
Q3: What is a proposed method for the cyclization of Benzilic acid to form this compound?
A plausible method involves the condensation of Benzilic acid with cyanamide in the presence of a coupling agent and a suitable solvent. This reaction is designed to form the C-N and C-O bonds of the oxazolone ring.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A solvent system such as ethyl acetate/hexane can be used to separate the starting materials from the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q5: What are the expected physical properties of this compound?
As a novel compound, extensive physical property data is not available. However, based on its structure, it is expected to be a crystalline solid with a relatively high melting point and limited solubility in non-polar solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of Benzil to Benzilic acid | 1. Insufficient base concentration.2. Poor solubility of Benzil.3. Reaction temperature is too low. | 1. Ensure the correct concentration of KOH or NaOH is used.2. Use a co-solvent like ethanol to increase the solubility of Benzil.3. Increase the reaction temperature to the recommended reflux condition. |
| Formation of significant byproducts in the first step | 1. Presence of enolizable protons in the starting diketone (not an issue with Benzil).2. Aldol condensation if other ketones are present as impurities. | 1. Use high-purity Benzil.2. Ensure the reaction is performed under conditions that favor the rearrangement. |
| Low yield in the cyclization of Benzilic acid with cyanamide | 1. Inefficient coupling agent.2. Decomposition of cyanamide.3. Unfavorable reaction temperature. | 1. Experiment with different coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).2. Add cyanamide portion-wise to the reaction mixture to maintain its effective concentration.3. Optimize the reaction temperature; start at room temperature and gradually increase if no reaction is observed. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials.2. Formation of polymeric byproducts.3. Co-precipitation of impurities. | 1. Use column chromatography with a suitable solvent gradient for purification.2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/hexane).3. Wash the crude product with appropriate solvents to remove specific impurities. |
| Inconsistent reaction times during scale-up | 1. Inefficient heat transfer in larger reaction vessels.2. Poor mixing and mass transfer. | 1. Use a jacketed reactor for better temperature control.2. Employ an overhead mechanical stirrer to ensure efficient mixing of the reaction mixture. |
Experimental Protocols
Step 1: Synthesis of Benzilic Acid from Benzil
This procedure is based on the well-established benzilic acid rearrangement.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 21.0 g (0.1 mol) of Benzil in 100 mL of 95% ethanol.
-
Addition of Base: In a separate beaker, prepare a solution of 28.0 g (0.5 mol) of potassium hydroxide in 50 mL of distilled water.
-
Reaction: Slowly add the potassium hydroxide solution to the Benzil solution with vigorous stirring.
-
Heating: Heat the reaction mixture to reflux for 1.5 hours. The solution will turn deep red.
-
Isolation of Potassium Benzilate: After cooling to room temperature, chill the mixture in an ice bath to precipitate potassium benzilate. Collect the salt by vacuum filtration and wash with cold ethanol.
-
Formation of Benzilic Acid: Dissolve the potassium benzilate in 200 mL of warm water and add concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper.
-
Purification: Cool the mixture in an ice bath to precipitate the white crystalline Benzilic acid. Collect the product by vacuum filtration, wash with cold water, and dry in an oven at 100°C.
Step 2: Proposed Synthesis of this compound from Benzilic Acid
This is a proposed synthetic route. Optimization of reaction conditions may be necessary.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirrer, dissolve 22.8 g (0.1 mol) of Benzilic acid in 200 mL of dry tetrahydrofuran (THF).
-
Addition of Coupling Agent: Cool the solution to 0°C in an ice bath and add 22.7 g (0.11 mol) of N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise.
-
Addition of Cyanamide: In the dropping funnel, prepare a solution of 4.6 g (0.11 mol) of cyanamide in 50 mL of dry THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold THF.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Benzilic Acid
| Entry | Base | Co-solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | Ethanol | Reflux | 1.5 | 92 |
| 2 | NaOH | Ethanol | Reflux | 1.5 | 88 |
| 3 | KOH | Methanol | Reflux | 2.0 | 85 |
| 4 | KOH | Ethanol | 50 | 4.0 | 65 |
Table 2: Hypothetical Data for the Optimization of the Cyclization Reaction
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | THF | 25 | 12 | 65 |
| 2 | EDC | DCM | 25 | 12 | 60 |
| 3 | DCC | Acetonitrile | 50 | 8 | 72 |
| 4 | None | Toluene | Reflux | 24 | <10 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible reaction mechanism for the formation of the target molecule.
Validation & Comparative
Characterization of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one Derivatives: A Review of Available Data
This guide, therefore, serves to highlight the current landscape of available information and provides a comparative context based on structurally related compounds that are more extensively studied. The primary focus of existing research in this area has been on alternative heterocyclic scaffolds which, while different, may offer insights into potential synthetic strategies and biological activities.
I. Comparative Landscape: Related Heterocyclic Scaffolds
Research into nitrogen- and oxygen-containing five-membered heterocyclic compounds is extensive due to their diverse pharmacological properties. The most closely related and well-characterized families of compounds found in the literature include:
-
2-Amino-1,3,4-oxadiazole Derivatives: These compounds have been synthesized and evaluated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] The synthesis often involves the cyclization of semicarbazones.[1]
-
2-Amino-1,3,4-thiadiazole Derivatives: Similar to their oxadiazole counterparts, these sulfur-containing heterocycles are known for their antimicrobial activities.[1][5]
-
2-Aminothiazole Derivatives: This class of compounds has been extensively reviewed for its broad biological significance, including antimicrobial and anti-inflammatory activities.[6]
It is important to note that the 5,5-diphenyl substitution pattern and the oxazol-4-one core of the requested compound class represent a significant structural deviation from these more commonly studied heterocycles. This difference in structure would invariably lead to different electronic and steric properties, and consequently, distinct biological activities.
II. Synthesis and Experimental Protocols for Related Compounds
While no specific protocols for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one were found, the synthesis of related 2-amino-oxadiazole and -thiadiazole derivatives can provide a conceptual basis for potential synthetic routes.
General Synthesis Workflow for 2-Amino-1,3,4-oxadiazole/thiadiazole Derivatives:
Figure 1. Generalized synthetic workflow for 2-amino-1,3,4-oxadiazole/thiadiazole derivatives.
Table 1: Comparison of Synthetic Methods for Related Heterocycles
| Heterocycle Family | Precursors | Key Reaction Step | Reference |
| 2-Amino-1,3,4-oxadiazoles | Semicarbazones from aldehydes and semicarbazide | Iodine-mediated oxidative cyclization | [1] |
| 2-Amino-1,3,4-thiadiazoles | Thiosemicarbazones from aldehydes and thiosemicarbazide | Iodine-mediated oxidative cyclization | [1] |
| 2-Amino-1,3,4-thiadiazoles | Aryl carboxylic acids and thiosemicarbazide | Cyclization in the presence of concentrated H₂SO₄ | [5] |
Experimental Protocol Example: Synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles [1]
-
Semicarbazone Synthesis: An appropriate aldehyde is condensed with semicarbazide to form the corresponding semicarbazone.
-
Cyclization: The synthesized semicarbazone undergoes an iodine-mediated oxidative cyclization to yield the 2-amino-1,3,4-oxadiazole derivative.
-
Characterization: The final products are typically characterized using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure.
III. Biological Activity of Related Compounds
The biological activities of 2-amino-1,3,4-oxadiazole and -thiadiazole derivatives have been explored against various pathogens and cell lines.
Table 2: Summary of Biological Activities for Related Heterocyclic Derivatives
| Compound Class | Activity | Target | Key Findings | Reference |
| 2-Amino-1,3,4-oxadiazoles | Antibacterial | Streptococcus faecalis, MSSA, MRSA | MIC values ranging from 4 to 64 µg/mL for some derivatives. | [1] |
| 2-Amino-1,3,4-oxadiazoles | Anticancer | HepG2 cell line | One derivative exhibited high cytotoxic activity with an IC₅₀ value of 8.6 µM. | [1] |
| 2-Amino-1,3,4-thiadiazoles | Antifungal | Candida albicans, Aspergillus niger | One derivative showed activity with MIC values of 8 µg/mL and 64 µg/mL, respectively. | [1] |
| 2-Amino-1,3,4-thiadiazoles | Antimicrobial | E. coli, Bacillus | Several derivatives exhibited good activity compared to the standard drug Gentamycin. | [5] |
Due to the absence of data on this compound derivatives, a direct comparison of their performance is not possible. The information presented on related compounds is for contextual purposes and to highlight the potential areas of interest for future research on the title compound class. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fill this gap in the scientific literature.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Comparative Bioactivity of 2-Amino-1,3-oxazol-4-one Analogs: A Guide for Researchers
The 2-amino-1,3-oxazol-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity is significantly influenced by the nature and position of substituents on the oxazolone ring.
Comparative In Vitro Antimicrobial Activity
Numerous studies have explored the antimicrobial potential of 2-amino-oxazolone derivatives and their isosteres, such as 2-amino-thiazol-4-ones and 2-amino-1,3,4-oxadiazoles. The data suggests that substitutions at the C-5 position of the heterocyclic ring play a crucial role in determining the spectrum and potency of antimicrobial activity.
Below is a summary of Minimum Inhibitory Concentration (MIC) data for representative 2-amino-heterocycle analogs against various microbial strains.
| Compound ID | Heterocyclic Core | R Group (at C-5) | Test Organism | MIC (µg/mL) | Reference |
| 1a | 2-Amino-1,3,4-oxadiazole | 2-chlorophenyl | S. aureus | 88 | [1] |
| E. coli | 70 | [1] | |||
| P. aeruginosa | 85 | [1] | |||
| C. albicans | 89 | [1] | |||
| A. fumigatus | 78 | [1] | |||
| 1b | 2-Amino-1,3,4-oxadiazole | 4-nitrophenyl | S. aureus | >100 | [1] |
| 2a | 2-Amino-thiazol-4-one | 4-cyanophenyl-methylidene | P. aeruginosa | 4 | [2] |
| 2b | 2-Amino-thiazol-4-one | 4-nitrophenyl-methylidene | P. aeruginosa | 16 | [2] |
| 3a | 2-Amino-1,3,4-thiadiazole | Phenyl | E. coli | Zone of inhibition | [3] |
| Bacillus sp. | Zone of inhibition | [3] |
Comparative In Vitro Anticancer Activity
The anticancer potential of oxazolone and related heterocyclic analogs has been evaluated against various cancer cell lines. The cytotoxicity is often dependent on the substituents on the core ring structure, which influence the compound's ability to interact with biological targets.
The following table summarizes the cytotoxic activity (in terms of IC50 or growth inhibition) of selected 2-amino-heterocycle analogs.
| Compound ID | Heterocyclic Core | Substituents | Cancer Cell Line | Activity | Reference |
| 4a | 2-Amino-1,3,4-oxadiazole | N-(2,4-Dimethylphenyl), 5-(4-methoxyphenyl) | Melanoma (MDA-MB-435) | GP = 15.43% | [4] |
| Leukemia (K-562) | GP = 18.22% | [4] | |||
| 4b | 2-Amino-1,3,4-oxadiazole | N-(2,4-dimethylphenyl), 5-(4-hydroxyphenyl) | Melanoma (MDA-MB-435) | GP = 6.82% | [4] |
| 5a | 2-Amino-1,3,5-triazine | 4-(3,5,5-trimethyl-2-pyrazolino), 6-(3-(5-nitro-2-thienyl)acrylonitrile) | Leukemia (CCRF-CEM) | log GI50 < -8.00 | [5] |
| CNS Cancer (SF-539) | log GI50 < -8.00 | [5] | |||
| Breast Cancer (T-47D) | log GI50 = -7.64 | [5] |
GP = Growth Percent; a lower value indicates higher cytotoxicity. GI50 = Concentration for 50% growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of bioactivity data. Below are representative protocols for the key assays mentioned.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and potential mechanisms of action can aid in understanding the structure-activity relationships.
Caption: General workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of novel bioactive compounds.
Caption: A putative mechanism of action for an anticancer 2-amino-oxazol-4-one analog, involving target binding and modulation of cellular pathways.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one Derivatives: A Comparative Analysis of Structurally Related Compounds
Despite a comprehensive search of scientific literature, no specific research detailing the structure-activity relationship (SAR) of 2-amino-5,5-diphenyl-1,3-oxazol-4-one derivatives could be located. This indicates a significant gap in the current body of medicinal chemistry research, presenting a potential opportunity for novel investigations into the therapeutic potential of this specific chemical scaffold. While direct experimental data and comparative analysis for the requested compound are unavailable, this guide will explore the SAR of structurally related heterocyclic compounds, namely 2,5-disubstituted-1,3,4-oxadiazoles, to provide a contextual framework for researchers and drug development professionals.
The absence of published data on this compound derivatives prevents the creation of a direct comparison guide as requested. However, by examining the SAR of analogous compounds, we can infer potential research directions and hypotheses for the target scaffold. The following sections will therefore focus on the known biological activities and SAR of 2,5-diphenyl-1,3,4-oxadiazole derivatives, which share the core feature of a five-membered heterocyclic ring with diphenyl substitutions.
Comparative Analysis of 2,5-Diphenyl-1,3,4-oxadiazole Derivatives
Research into 2,5-diphenyl-1,3,4-oxadiazole derivatives has revealed a range of biological activities, with a significant focus on their central nervous system (CNS) depressant and anticonvulsant properties. The general structure of these compounds allows for substitutions on the phenyl rings, which has been a key area of SAR studies.
Data Presentation: CNS Depressant and Anticonvulsant Activity
A study on a series of 2,5-disubstituted-diphenyl-1,3,4-oxadiazoles demonstrated that the nature and position of substituents on the phenyl rings play a crucial role in their pharmacological activity. The table below summarizes the key findings from this research.
| Compound ID | R1 (Position 2) | R2 (Position 5) | Anticonvulsant Activity | Antidepressant Activity | Antianxiety Activity |
| XIV | 4-chlorophenyl | 4-nitrophenyl | Highly Significant | Highly Significant | Less Significant |
| XV | 4-nitrophenyl | 4-nitrophenyl | Excellent | Excellent | Excellent |
Note: This data is for 2,5-diphenyl-1,3,4-oxadiazole derivatives and not this compound derivatives.
The data suggests that the incorporation of electron-withdrawing groups, such as chloro and nitro groups, at the para position of the phenyl rings enhances the CNS depressant activities of these compounds[1]. Specifically, compound XV , with nitro groups on both phenyl rings, exhibited the most promising and broad-spectrum activity[1].
Experimental Protocols
To aid researchers in the potential investigation of this compound derivatives, a detailed methodology for a key experiment performed on the analogous 1,3,4-oxadiazole derivatives is provided below.
Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test
The maximal electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs.
Methodology:
-
Animal Model: Male albino mice weighing between 20-25 g are used.
-
Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally at varying doses.
-
Induction of Seizures: After a predetermined period (e.g., 30 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure.
-
Data Analysis: The ability of the test compound to prevent the hind limb tonic extension is considered a measure of its anticonvulsant activity. The dose at which 50% of the animals are protected (ED50) is calculated.
Mandatory Visualizations
While specific signaling pathways for the requested compound are unknown, the following diagrams illustrate a general workflow for structure-activity relationship studies and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidaion of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. This guide provides a comparative overview of X-ray crystallography for the structural analysis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and contrasts it with alternative analytical techniques, supported by experimental data from closely related compounds.
The unambiguous determination of a molecule's atomic arrangement is crucial for understanding its chemical reactivity, physical properties, and biological activity. Single-crystal X-ray diffraction (scXRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline compounds, providing precise measurements of bond lengths, bond angles, and stereochemistry.[1][2] While direct crystallographic data for this compound is not publicly available, analysis of structurally analogous compounds provides valuable insights into its likely molecular conformation and intermolecular interactions.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is the gold standard, other powerful techniques offer complementary information or are more suitable for non-crystalline samples. The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy, electron diffraction, and computational Crystal Structure Prediction (CSP).
| Technique | Principle | Sample Requirements | Information Obtained | Limitations |
| Single-Crystal X-ray Diffraction (scXRD) | Diffraction of X-rays by a single crystal | High-quality single crystals (typically > 50 µm) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, packing arrangements | Requires well-ordered single crystals, which can be challenging to grow |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Soluble sample in a deuterated solvent | Connectivity of atoms, relative stereochemistry, dynamic processes in solution | Does not provide precise bond lengths and angles; structure is in solution, not solid state.[1] |
| Three-Dimensional Electron Diffraction (3DED) | Diffraction of electrons by microcrystalline powder | Microcrystalline powder (crystal size < 2 µm)[3] | 3D atomic structure from nanocrystals | Evolving technique; strong dynamical scattering effects can be a challenge.[3][4] |
| Crystal Structure Prediction (CSP) with Powder X-ray Diffraction (PXRD) | Computational generation of possible crystal structures, ranked by energy and compared to experimental powder diffraction data | Crystalline powder | Plausible crystal structures in the absence of single crystals.[3][4] | Computationally intensive, especially for flexible molecules; may not find the true global minimum.[4] |
Experimental Data from Analogous Structures
In the absence of a dedicated study on this compound, we can draw comparisons from the crystallographic data of similar molecules. For instance, the crystal structure of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one reveals key structural features that are likely to be conserved.[5]
| Parameter | 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one[5] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Dihedral Angles | The five-membered ring is slightly ruffled. Dihedral angles between the pendant six-membered rings and the central five-membered ring are 50.78(4)° and 86.78(10)°. |
| Hydrogen Bonding | O—H⋯N and N—H⋯O hydrogen bonds form inversion dimers, which are linked into chains. |
| Intermolecular Interactions | C—H⋯π(ring) interactions connect the chains into layers. |
Spectroscopic data from related 2-amino-5-phenyl-1,3,4-oxadiazole derivatives further complements this structural understanding.[6][7]
| Spectroscopic Data | 2-Amino-5-phenyl-1,3,4-oxadiazole Derivatives[6][7] |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1600 (C=C stretching), ~1100 (C-O stretching) |
| ¹H NMR (δ ppm) | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The amino protons often appear as a broad singlet. |
| ¹³C NMR (δ ppm) | Carbons of the oxadiazole ring appear at approximately 173 and 168 ppm. |
Experimental Protocols
X-ray Crystallography (General Protocol for a Small Molecule)
A suitable single crystal of the target compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data is then processed, and the crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
Synthesis of a Structurally Related Compound: 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one[5]
-
Reaction Setup: 2-(Methylthio)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one (1.78 mmol) and 4-aminophenol (1.80 mmol) are dissolved in 30 ml of glacial acetic acid.
-
Reflux: The reaction mixture is heated under reflux for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Purification: The precipitated solid is filtered, washed with water, and dried.
-
Crystallization: The crude product is purified by recrystallization from ethanol to yield colorless crystals suitable for X-ray diffraction.
Visualizing the Workflow
The general workflow for single-crystal X-ray crystallography can be visualized as follows:
Caption: Experimental workflow for single-crystal X-ray crystallography.
References
- 1. nmr spectroscopy - Why is crystallography still used in some cases for small molecule structure determination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. rigaku.com [rigaku.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proposed synthetic methodologies for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of established synthetic routes for this specific molecule in published literature, this document outlines two plausible, theoretically-grounded methods. The comparison is based on established principles of organic synthesis, focusing on reaction mechanisms, potential yields, and the practical considerations of each approach.
Introduction to Synthetic Strategies
The structure of this compound presents a unique synthetic challenge, primarily due to the gem-diphenyl substitution at the 5-position. Two primary retrosynthetic disconnections are considered, forming the basis of the proposed methods.
-
Method 1: This approach involves the cyclization of a pre-formed α,α-diphenylglycinamide derivative using a phosgene equivalent. This strategy aims to construct the heterocyclic ring in the final step from a readily accessible amino acid amide precursor.
-
Method 2: This alternative route proposes the intramolecular cyclization of an N-functionalized α,α-diphenylglycine. This method focuses on forming the key C-N bond of the exocyclic amino group concurrently with ring closure.
The following sections detail the proposed experimental protocols for each method, a comparative analysis of their theoretical advantages and disadvantages, and visual representations of the synthetic workflows.
Data Presentation: Comparison of Proposed Synthesis Methods
| Parameter | Method 1: Cyclization of Diphenylglycinamide with Triphosgene | Method 2: Intramolecular Cyclization of N-Cyano-diphenylglycine |
| Starting Material | α,α-Diphenylglycine | α,α-Diphenylglycine |
| Key Reagents | Thionyl chloride, Ammonia, Triphosgene, Triethylamine | Cyanogen bromide or similar cyanation agent, Carbodiimide (e.g., DCC, EDC) |
| Number of Steps | 2 | 2 |
| Plausible Yield | Moderate to Good | Variable, potentially lower due to side reactions |
| Key Advantages | - Direct and convergent approach.- Use of a common and effective cyclization agent (triphosgene).- Starting materials and reagents are commercially available. | - Potentially milder cyclization conditions.- Avoids the use of highly toxic phosgene or its direct precursors. |
| Key Disadvantages | - Triphosgene is a safer alternative to phosgene gas but still requires careful handling due to the in situ generation of phosgene.[1][2] | - N-cyanation of amino acids can be challenging and may require specific conditions to avoid side reactions.- Intramolecular cyclization of the N-cyano intermediate may compete with intermolecular reactions.[3] |
| Safety Concerns | Handling of triphosgene and the in situ formation of phosgene requires a well-ventilated fume hood and appropriate personal protective equipment.[2] | Cyanogen bromide is a toxic and volatile reagent that requires careful handling. |
Experimental Protocols
Method 1: Proposed Synthesis via Cyclization of Diphenylglycinamide with Triphosgene
This method is a two-step process starting from α,α-diphenylglycine. The first step involves the synthesis of the corresponding amide, followed by cyclization.
Step 1: Synthesis of 2-Amino-2,2-diphenylacetamide (Diphenylglycinamide)
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend α,α-diphenylglycine (1.0 eq) in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours until the solution becomes clear.
-
Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture to remove any solid by-products.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diphenylglycinamide.
-
Purify the product by recrystallization.
Step 2: Cyclization with Triphosgene
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylglycinamide (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a dry aprotic solvent like 1,2-dichloroethane or THF.[1]
-
In a separate flask, dissolve triphosgene (0.4 eq) in the same dry solvent.
-
Slowly add the triphosgene solution to the stirred solution of the amide and base at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux overnight.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Method 2: Proposed Synthesis via Intramolecular Cyclization of N-Cyano-diphenylglycine
This method also begins with α,α-diphenylglycine and proceeds through an N-cyanated intermediate.
Step 1: Synthesis of N-Cyano-α,α-diphenylglycine
-
Dissolve α,α-diphenylglycine (1.0 eq) in an appropriate aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) at 0 °C.
-
Slowly add a solution of a cyanating agent, such as cyanogen bromide (1.1 eq), in a suitable solvent while maintaining the pH of the reaction mixture.
-
Stir the reaction at low temperature for several hours, monitoring the consumption of the starting amino acid by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the N-cyano-diphenylglycine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Cyclization
-
Dissolve the N-Cyano-diphenylglycine (1.0 eq) in a dry, inert solvent such as THF or dichloromethane.[3]
-
Add a dehydrating agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, filter off the urea by-product (in the case of DCC).
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield this compound.
Mandatory Visualization
Caption: Workflow for Proposed Synthesis Method 1.
Caption: Workflow for Proposed Synthesis Method 2.
References
In Silico Modeling of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico performance of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and its analogs as potential inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways. The following sections detail the binding affinities of various oxazolone and imidazole derivatives, outline the experimental protocols for in silico modeling, and visualize the relevant biological pathways.
Comparative In Silico Performance
The following tables summarize the in silico binding affinities of selected oxazolone and imidazole derivatives against the COX-2 enzyme. The data is compiled from various studies to provide a comparative overview of their potential inhibitory activity. Lower binding energy scores indicate a higher predicted affinity of the ligand for the target protein.
| Compound | Target | Docking Score (Binding Energy, kcal/mol) | Reference Compound | Docking Score (Binding Energy, kcal/mol) |
| (Z)-4-(4-((3-nitrobenzyl)oxy)benzylidene)-2-phenyloxazol-5(4H)-one (N-A) | COX-2 | -9.736 | Indomethacin | Not specified in source |
| Furan Oxazole Derivative (P1) | COX-2 | 72.82 (PLP Fitness Score) | Celecoxib | 84.85 (PLP Fitness Score) |
| Furan Oxazole Derivative (P2) | COX-2 | 85.97 (PLP Fitness Score) | Diclofenac | 71.26 (PLP Fitness Score) |
Table 1: Comparative Docking Scores of Oxazolone Derivatives against COX-2. Note: The PLP (Piecewise Linear Potential) fitness score from GOLD docking software is a measure of the ligand's binding affinity; a higher score generally indicates a better binding interaction.[1][2]
| Compound | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound | IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Di-phenyloxazolone derivative with sulfonyl moiety | COX-2 | >50 | >50 | Celecoxib | 0.05 | Not specified in source |
| Oxazolone derivative II | COX-2 | 0.019 | Not specified in source | Celecoxib | 0.05 | Not specified in source |
| Tri-aryl imidazolone derivative with sulfonamide group (III) | COX-2 | 0.74 | Not specified in source | Celecoxib | 0.87 | Not specified in source |
| N-aryl imidazole derivative with methoxy group (IVa) | COX-2 | 0.060 | 175 | Celecoxib | 0.046 | 315.22 |
| para chloro-N-aryl derivative (IVb) | COX-2 | 0.80 | 7.5 | Indomethacin | 0.079 | 12.53 |
Table 2: In Vitro Inhibitory Activity and Selectivity of Oxazolone and Imidazolone Derivatives against COX-2. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.[3]
Experimental Protocols
Molecular Docking using GOLD (Genetic Optimisation for Ligand Docking) Suite
This protocol outlines the general steps for performing molecular docking studies using the GOLD software, as referenced in the evaluation of furan oxazole derivatives.[2]
1. Ligand and Protein Preparation:
-
The three-dimensional structures of the ligand molecules (oxazolone derivatives) are sketched using a molecular modeling software and optimized using a suitable force field.
-
The crystal structure of the target protein (e.g., COX-2, PDB ID: 1PXX) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure. Hydrogens are added to the protein, and its energy is minimized.
2. Docking Simulation:
-
The GOLD Suite software is used for the docking calculations.
-
The binding site on the protein is defined based on the location of the co-crystallized ligand in the original PDB file.
-
The genetic algorithm parameters are set, including population size, number of operations, and number of islands.
-
The ligands are docked into the defined binding site of the protein.
3. Scoring and Analysis:
-
The binding affinity of each ligand is evaluated using a scoring function, such as the PLP (Piecewise Linear Potential) fitness score.
-
The docking poses are visualized and analyzed to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Molecular Docking using AutoDock
This protocol provides a general workflow for molecular docking using AutoDock, a widely used docking software.
1. Preparation of Receptor and Ligand:
-
The 3D structure of the receptor protein (e.g., COX-2) is downloaded from the Protein Data Bank.
-
Water molecules and any existing ligands are removed from the protein structure.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein. The prepared protein is saved in PDBQT format.
-
The 3D structures of the ligands are drawn and optimized. Gasteiger partial charges are assigned, and non-polar hydrogens are merged. The prepared ligands are saved in PDBQT format.
2. Grid Box Generation:
-
A grid box is generated around the active site of the receptor to define the search space for the docking simulation. The dimensions and center of the grid box are crucial parameters.
3. Docking Execution:
-
The docking simulation is performed using AutoDock Vina or a similar algorithm. The software samples different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose based on the binding energy.
-
The interactions between the ligand and the receptor are visualized and analyzed to understand the binding mode.
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the Cyclooxygenase-2 (COX-2) signaling pathway, which is a key target for anti-inflammatory drugs. Upon stimulation by inflammatory signals, phospholipase A2 (PLA2) releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins.
Caption: A simplified diagram of the COX-2 signaling pathway and the potential point of inhibition by oxazolone derivatives.
In Silico Drug Discovery Workflow
The following diagram outlines a typical workflow for in silico drug discovery, starting from target identification to lead optimization. This process heavily relies on computational methods like molecular docking to predict the interaction between potential drug candidates and their biological targets.
Caption: A generalized workflow for in silico drug discovery, highlighting the central role of molecular docking.
References
A Comparative Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and Other Bioactive Oxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and other notable oxazole compounds, focusing on their performance in preclinical studies. Due to the limited publicly available data on this compound, this guide leverages data from structurally related oxazole, oxazolone, and oxadiazole derivatives to provide a comparative context for its potential biological activities.
Data Presentation
Quantitative data on the biological activities of various oxazole derivatives are summarized in the tables below. This allows for a direct comparison of their potency against different biological targets.
Table 1: Anticancer Activity of Various Oxazole and Oxadiazole Derivatives
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-Amino-thiazole-5-carboxamide | Derivative 6a | K562 (Leukemia) | IC50 | Not specified, but potent | [1] |
| 2-Amino-thiazole-5-carboxamide | Derivative 6m | DU145 (Prostate) | IC50 | Not specified, but potent | [1] |
| 1,3,4-Oxadiazol-2-amine | 4s : N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent | 15.43% | [2] |
| 1,3,4-Oxadiazol-2-amine | 4s : N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent | 18.22% | [2] |
| 1,3,4-Oxadiazol-2-amine | 4u : N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent | 6.82% | [2] |
| 5-substituted-2-amino-1,3,4-oxadiazole | Compound 1o | HepG2 (Liver) | IC50 | 8.6 µM | [3] |
| 2-amino-4-aryl-pyrimidine of ursolic acid | Compound 7b | MCF-7 (Breast) | IC50 | 0.48 ± 0.11 µM | [4] |
| 2-amino-4-aryl-pyrimidine of ursolic acid | Compound 7b | HeLa (Cervical) | IC50 | 0.74 ± 0.13 µM | [4] |
Table 2: Antimicrobial Activity of Oxazole and Oxadiazole Derivatives
| Compound Class | Specific Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| 5-substituted 2-amino-1,3,4-oxadiazole | Compound 1b, 1e, 1g | Streptococcus faecalis, MSSA, MRSA | MIC | 4 to 64 µg/mL | [3] |
| 5-substituted 2-amino-1,3,4-thiadiazole | Compound 2g | Candida albicans | MIC | 8 µg/mL | [3] |
| 5-substituted 2-amino-1,3,4-thiadiazole | Compound 2g | Aspergillus niger | MIC | 64 µg/mL | [3] |
| 2,5-disubstituted sulfonyl amino 1,3,4-oxadiazole | Compounds IVa, IVb | Various Bacteria | Not specified | Good activity | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for assessing the anticancer activity of a compound.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
Objective: To determine the cytotoxic effects of oxazole compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)[4]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Doxorubicin or other standard anticancer drug (as positive control)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After 4 hours, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
General Workflow for Screening of Bioactive Compounds
The following diagram illustrates a typical workflow for the synthesis and screening of novel bioactive compounds.
Caption: A generalized workflow for the discovery and development of novel bioactive compounds.
Hypothetical Signaling Pathway for an Anticancer Oxazole Compound
The following diagram depicts a hypothetical signaling pathway that could be targeted by an anticancer oxazole compound, leading to the induction of apoptosis. This is a generalized representation based on common cancer cell signaling pathways.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of an anticancer oxazole compound.
References
- 1. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis: A Comparison of HPLC and UV-Vis Spectroscopy
For the quantification of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one in various matrices, High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are the most common and accessible techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly specific and sensitive. It is the preferred method for quantifying a target analyte in a complex mixture, such as a pharmaceutical formulation or a biological sample. A well-developed HPLC method can separate the analyte from impurities and degradation products, ensuring accurate quantification.
UV-Vis Spectroscopy is a simpler and faster technique that measures the absorption of ultraviolet and visible light by the analyte. While less specific than HPLC, it can be a suitable method for the routine analysis of pure substances or simple mixtures where interfering substances are not present. The strong UV absorbance of the oxazolone ring system makes this a viable quantitative method.
Below is a comparative summary of typical validation parameters for these two techniques, with example data drawn from studies on related oxazolone and aromatic heterocyclic compounds.
Table 1: Comparison of HPLC and UV-Vis Spectroscopy for Quantitative Analysis
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL range) | Moderate (µg/mL range) |
| Specificity | High (separates analyte from impurities) | Low (prone to interference from other absorbing species) |
Qualitative Analysis: Structural Confirmation by FT-IR and NMR
For the confirmation of the chemical structure of this compound, Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) are indispensable.
Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in a molecule. The infrared spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds, such as C=O (carbonyl), C=N (imine), N-H (amine), and aromatic C-H bonds, confirming the presence of the key structural features of the oxazolone ring and its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra can be used to confirm the number and connectivity of protons and carbon atoms, respectively, providing definitive structural elucidation.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations for this compound |
| FT-IR (cm⁻¹) | - N-H stretching (amine) ~3400-3200 - C=O stretching (lactone) ~1800-1750 - C=N stretching (oxazole ring) ~1650 - Aromatic C-H stretching >3000 |
| ¹H NMR (ppm) | - Signals corresponding to the aromatic protons of the two phenyl rings. - A broad signal for the amine (-NH₂) protons. |
| ¹³C NMR (ppm) | - Signal for the quaternary carbon C5. - Signal for the carbonyl carbon C4. - Signal for the C2 carbon bearing the amino group. - Signals for the carbons of the two phenyl rings. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the development of specific analytical methods for this compound.
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic heterocyclic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). A gradient elution may be necessary to achieve optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound and selecting the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., mobile phase) and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject into the HPLC system.
-
Validation: Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Protocol 2: Quantitative Analysis by UV-Vis Spectroscopy
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: Select a solvent in which the analyte is stable and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength Selection: Record the UV spectrum of a standard solution of this compound to determine the λmax.
-
Standard Preparation: Prepare a stock solution of the reference standard and create a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in the chosen solvent and dilute as necessary to fall within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the sample and standard solutions at the determined λmax.
-
Calculation: Calculate the concentration of the analyte in the sample using the calibration curve.
Protocol 3: Structural Confirmation by FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable transparent solvent.
-
Data Acquisition: Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure.
Protocol 4: Structural Confirmation by NMR Spectroscopy
-
Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer.
-
Solvent: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that does not interfere with the signals of the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural information.
-
Data Analysis: Assign the observed chemical shifts and coupling patterns to the protons and carbons in the proposed structure.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis and potential biological activity of this compound.
Caption: Workflow for Analytical Method Validation.
While the specific biological target of this compound is not established, many oxazolone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates the COX-2 signaling pathway.
Caption: COX-2 Signaling Pathway.
Navigating Cross-Reactivity: A Comparative Guide for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and Alternatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the potential cross-reactivity of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. Due to a lack of specific cross-reactivity studies on this compound, this guide will focus on the broader isoxazole class to which it belongs, discuss potential off-target interactions, and compare them with functional alternatives.
The isoxazole scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities.[1] Compounds incorporating the isoxazole ring have been investigated for their anti-inflammatory, anticancer, and immunosuppressive properties.[1][2] Given this wide range of biological targets, understanding the potential for cross-reactivity is crucial in the development of new therapeutic agents based on this chemical structure.
Potential Cross-Reactivity Profile of Isoxazole Derivatives
Furthermore, the structural similarity of some isoxazoles to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) indicates a potential for interaction with AMPA receptors in the central nervous system.[1] Immunosuppressive effects, as seen with Leflunomide and other derivatives, point towards possible interactions with components of immune signaling pathways.[1]
Comparison with Functional Alternatives
In the absence of direct comparative data, researchers may consider functional alternatives to this compound based on the desired biological activity. For instance, if the primary goal is immunosuppression, other classes of compounds such as calcineurin inhibitors (e.g., Cyclosporine A, Tacrolimus) or mTOR inhibitors (e.g., Sirolimus) could be considered. For anti-inflammatory applications, non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors are well-established alternatives.
The following tables present hypothetical data to illustrate how a comparative cross-reactivity analysis would be structured.
Table 1: Comparative Receptor Binding Affinity (Ki, nM) - Hypothetical Data
| Compound | Target Receptor A | Off-Target Receptor B | Off-Target Receptor C |
| This compound | 15 | 5,200 | >10,000 |
| Alternative 1 (e.g., Leflunomide) | 250 | 1,500 | 8,000 |
| Alternative 2 (e.g., Dexamethasone) | 5 | >10,000 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparative Enzyme Inhibition (IC50, µM) - Hypothetical Data
| Compound | Target Enzyme X | Off-Target Enzyme Y | Off-Target Enzyme Z |
| This compound | 0.8 | 25 | >100 |
| Alternative 1 (e.g., Valdecoxib) | 0.05 | 5 | 50 |
| Alternative 2 (e.g., Indomethacin) | 0.1 | 0.5 | 10 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity profile of a compound, a tiered approach employing a battery of in vitro assays is recommended.
1. Receptor Binding Assays:
-
Objective: To determine the affinity of the test compound for a panel of known receptors.
-
Methodology: Radioligand binding assays are commonly used. A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.
2. Enzyme Inhibition Assays:
-
Objective: To assess the inhibitory activity of the test compound against a panel of enzymes.
-
Methodology: The activity of a specific enzyme is measured in the presence of its substrate and varying concentrations of the test compound. The concentration of the compound that inhibits enzyme activity by 50% (IC50) is determined. Assays can be based on colorimetric, fluorometric, or luminescent readouts.
3. Cellular Functional Assays:
-
Objective: To evaluate the functional consequences of compound binding in a cellular context.
-
Methodology: Cells expressing the target of interest are treated with the test compound, and a downstream signaling event or cellular response is measured. Examples include calcium flux assays, cAMP measurement, or reporter gene assays. These assays provide information on whether the compound acts as an agonist, antagonist, or inverse agonist.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical workflow for cross-reactivity screening and a hypothetical signaling pathway that could be modulated by an isoxazole derivative.
Caption: Workflow for Cross-Reactivity Profiling.
References
Benchmarking 2-Amino-5,5-diphenyl-1,3-oxazol-4-one: A Comparative Guide for Evaluating a Novel Compound Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comprehensive evaluation of the novel compound, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one, against a panel of well-characterized inhibitors. Due to the nascent stage of research on this specific molecule, this document outlines a proposed benchmarking strategy based on the known biological activities of structurally related 2-amino-oxazole and 2-amino-1,3,4-oxadiazole scaffolds. These related compounds have demonstrated significant potential in anticancer and antimicrobial applications.
The following sections detail proposed experimental workflows, target-specific inhibitors for comparison, and standardized protocols to ascertain the inhibitory potential of this compound.
Section 1: Proposed Anticancer Activity Benchmarking
The 2-amino-oxadiazole core is present in numerous compounds exhibiting potent anticancer activity. The proposed investigation will benchmark this compound against inhibitors of key oncogenic pathways.
Comparison with Known Anticancer Agents
The following table summarizes the proposed panel of known anticancer agents for comparative analysis.
| Target Pathway/Protein | Known Inhibitor | Cancer Cell Lines for Testing | Primary Endpoint |
| Tubulin Polymerization | Paclitaxel | MDA-MB-231 (Breast), A549 (Lung) | IC50 (Cell Viability) |
| Topoisomerase II | Doxorubicin | HeLa (Cervical), HepG2 (Liver) | IC50 (Enzymatic Assay) |
| HDAC | Vorinostat | HCT116 (Colon), Jurkat (T-cell leukemia) | IC50 (Enzymatic Assay) |
| STAT3 Signaling | Stattic | DU145 (Prostate), U266 (Myeloma) | IC50 (Reporter Assay) |
Experimental Protocols: Anticancer Assays
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and the respective known inhibitor (e.g., Paclitaxel) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II, and assay buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound or Doxorubicin to the reaction mixture and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA.
Visualizing the Anticancer Screening Workflow
Anticancer screening workflow for the test compound.
Section 2: Proposed Antimicrobial Activity Benchmarking
Structurally similar 2-amino-oxazoles have shown promising activity against various microbial species, including Mycobacterium tuberculosis. This section outlines a strategy to benchmark the antimicrobial potential of this compound.
Comparison with Known Antimicrobial Agents
The following table details the proposed antimicrobial agents for a comparative study.
| Target Organism | Known Inhibitor | Primary Endpoint |
| Staphylococcus aureus | Vancomycin | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | Ciprofloxacin | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | Fluconazole | Minimum Inhibitory Concentration (MIC) |
| Mycobacterium tuberculosis | Isoniazid | Minimum Inhibitory Concentration (MIC) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the target microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound and the known antimicrobial agent in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Antimicrobial Screening Workflow
Antimicrobial screening workflow for the test compound.
Section 3: Proposed Monoamine Oxidase (MAO) Inhibition Benchmarking
Given the prevalence of nitrogen-containing heterocycles in neurological drugs, evaluating the potential of this compound as a Monoamine Oxidase (MAO) inhibitor is a logical step. MAOs are important enzymes in the metabolism of neurotransmitters.
Comparison with Known MAO Inhibitors
The following table outlines known MAO inhibitors for a comparative analysis.
| MAO Isoform | Known Inhibitor | Primary Endpoint |
| MAO-A | Clorgyline | IC50 (Enzymatic Assay) |
| MAO-B | Selegiline | IC50 (Enzymatic Assay) |
Experimental Protocol: MAO-Glo™ Assay
A commercially available luminescent assay, such as the MAO-Glo™ Assay (Promega), provides a robust method for determining MAO-A and MAO-B inhibition.
-
Enzyme and Inhibitor Incubation: Incubate recombinant human MAO-A or MAO-B enzyme with various concentrations of this compound or the respective known inhibitor.
-
Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction.
-
Luciferin Detection: After a defined incubation period, add a luciferin detection reagent to terminate the MAO reaction and initiate a luminescence-generating reaction.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The intensity of the light is inversely proportional to the MAO activity.
-
Data Analysis: Calculate the IC50 values to determine the inhibitory potency.
Visualizing the MAO Inhibition Pathway and Assay Logic
MAO pathway and assay principle.
Disclaimer: This guide is intended for informational and research planning purposes only. The proposed experiments should be conducted in a controlled laboratory setting by qualified personnel. The biological activities of this compound have not yet been experimentally confirmed.
Safety Operating Guide
Proper Disposal Procedures for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
This document provides essential safety and logistical information for the proper disposal of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one, designed for researchers, scientists, and drug development professionals. The following procedures are based on a conservative approach to ensure a high level of safety in the absence of complete hazard data.
Operational Plan: Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
In the absence of a specific SDS, this compound must be managed as a hazardous waste.
-
Do not mix this waste with other chemical waste streams to avoid unknown chemical reactions.
-
Collect waste in a dedicated, compatible, and clearly labeled container.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.
3. Waste Accumulation and Storage:
-
Container: Use a robust, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be labeled clearly with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "17925-19-8"
-
A warning statement such as: "Caution: Substance with Unknown Hazards"
-
The date when the first waste was added to the container.
-
-
Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. The storage area should be well-ventilated and away from heat sources or incompatible materials.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. They will provide the necessary paperwork and ensure the waste is transported and disposed of in compliance with regulations.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and accumulation start date. Complete all required waste disposal forms provided by your EHS department.
Quantitative Data Summary
As no specific quantitative data regarding disposal limits or concentrations for this compound were found, the primary quantitative guideline is to minimize the generation of waste.
| Parameter | Guideline |
| Maximum Container Volume in Lab | Typically ≤ 55 gallons for hazardous waste in a Satellite Accumulation Area (consult local regulations) |
| Container Fill Level | Do not exceed 90% of the container's capacity to allow for expansion. |
Disposal Decision Pathway
Caption: Decision-making workflow for the disposal of this compound.
Personal protective equipment for handling 2-Amino-5,5-diphenyl-1,3-oxazol-4-one
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-5,5-diphenyl-1,3-oxazol-4-one was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other amino-oxazole derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Potential Hazards
Based on data from related chemical structures, this compound should be considered as potentially causing the following:
-
Skin Irritation: May cause redness and discomfort upon contact with skin.
-
Serious Eye Irritation: May cause significant eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its solid, powdered form.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety Goggles and/or Face Shield | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing or significant dust generation. |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Gloves must be inspected before use and changed frequently, especially if contaminated. |
| Body | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn at all times. For larger quantities or when there is a risk of significant contamination, a chemical-resistant apron is advised. |
| Respiratory | N95 (US) or FFP2 (EU) Dust Mask | A respirator should be used, especially when handling the powder outside of a fume hood or in case of poor ventilation. |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Ensure that a current and applicable Safety Data Sheet is available, if one can be located.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[1]
2. Handling:
-
Avoid direct contact with skin and eyes.
-
Do not breathe in dust.[2]
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
Use non-sparking tools to prevent ignition sources.
-
Wash hands thoroughly with soap and water after handling.[2]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2]
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
The container should be labeled as "Hazardous Waste" and include the full chemical name.[3]
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Procedure:
-
Solid waste should be swept up and placed into a suitable container for disposal.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.[3]
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
Workflow Diagram
The following diagram illustrates the key steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
